Product packaging for 7-(Benzyloxy)indoline(Cat. No.:CAS No. 191730-78-6)

7-(Benzyloxy)indoline

Cat. No.: B1610880
CAS No.: 191730-78-6
M. Wt: 225.28 g/mol
InChI Key: JPWDYUMKWGMYDD-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) and Indole (B1671886) Derivatives in Medicinal Chemistry and Organic Synthesis

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, and its reduced form, indoline, are cornerstones of medicinal chemistry. nih.govnih.govresearchgate.net These frameworks are present in numerous natural products, alkaloids, and pharmacologically active agents. nih.govbohrium.com The versatility of the indole scaffold allows for interactions with a wide range of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This has led to the development of indole-based drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. nih.govbohrium.comresearchgate.net

In the realm of organic synthesis, indole and indoline derivatives are highly valued as versatile building blocks. chim.it Their electron-rich nature facilitates a variety of chemical transformations, allowing for the construction of complex molecular architectures. chim.it The development of novel synthetic methodologies for creating and functionalizing the indole core is an active area of research, with a growing emphasis on greener and more efficient processes. ijpsjournal.comopenmedicinalchemistryjournal.comresearchgate.net

Table 1: Examples of Pharmacological Activities of Indole Derivatives
Pharmacological ActivityExamples of Investigated Targets/MechanismsReferences
AnticancerTubulin polymerization inhibition, kinase inhibition, apoptosis induction nih.govbohrium.comijpsjournal.com
Antimicrobial & AntiviralInhibition of biofilm formation, disruption of viral entry/replication nih.govnih.gov
Anti-inflammatoryModulation of inflammatory pathways nih.govbohrium.comacs.org
Central Nervous System (CNS) ActiveInteraction with neurotransmitter receptors bohrium.comresearchgate.net

Historical Context of Benzyloxy-Substituted Indole/Indoline Research

The introduction of a benzyloxy group onto the indole or indoline scaffold has been a strategic approach in medicinal chemistry for several reasons. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to reveal the more reactive hydroxyl group. chemshuttle.com Research into benzyloxy-substituted indoles dates back several decades, with early work focusing on their synthesis and the subsequent debenzylation to obtain the corresponding hydroxyindoles. rsc.org

For instance, the synthesis of 5- and 6-benzyloxyindoles was explored as a route to the corresponding hydroxyindoles. rsc.org Over the years, interest in benzyloxy-substituted indoles has expanded due to their own intrinsic biological activities and their utility as key intermediates in the synthesis of more complex molecules. kzoo.edunih.gov For example, 4-benzyloxyindole (B23222) has been utilized as a crucial intermediate in the synthesis of certain cytotoxic marine natural products. kzoo.edu Furthermore, the presence of a benzyloxy group has been shown to be critical for the selective inhibition of enzymes like monoamine oxidase-B (MAO-B), highlighting the group's role in modulating pharmacological activity. nih.gov

Scope and Objectives of Current Academic Investigation

Current research on 7-(benzyloxy)indoline and its indole counterpart, 7-(benzyloxy)-1H-indole, is multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science. A significant area of investigation is its application as an antivirulence agent. Studies have shown that 7-benzyloxyindole (B21248) can inhibit the formation of biofilms and hyphae in the pathogenic yeast Candida albicans. nih.gov It has also been found to attenuate the virulence of Staphylococcus aureus by repressing the expression of virulence genes. researchgate.net

In synthetic chemistry, 7-(benzyloxy)indole serves as a versatile starting material for the preparation of a variety of derivatives. For example, it can be formylated to produce 7-(benzyloxy)-1H-indole-3-carbaldehyde, an intermediate for bioactive molecules targeting the central nervous system and inflammatory pathways. chemshuttle.com It is also used in the synthesis of compounds like (R)-3-(2-aminopropyl)-7-benzyloxyindole. researchgate.net The benzyloxy group in these compounds can be removed via hydrogenolysis, providing access to the corresponding 7-hydroxyindole (B18039) derivatives for further functionalization. chemshuttle.com

Table 2: Physicochemical Properties of 7-(Benzyloxy)-1H-indole
PropertyValueReference
CAS Number20289-27-4 chemshuttle.comnih.govbldpharm.com
Molecular FormulaC15H13NO nih.gov
Molecular Weight223.27 g/mol nih.gov
AppearanceWhite to off-white crystalline solid chemshuttle.com
Melting Point90-95 °C chemshuttle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B1610880 7-(Benzyloxy)indoline CAS No. 191730-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylmethoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWDYUMKWGMYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564696
Record name 7-(Benzyloxy)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191730-78-6
Record name 7-(Benzyloxy)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of 7 Benzyloxy Indoline and Its Derivatives

Strategies for the Construction of the 7-(Benzyloxy)indoline Core

The construction of the this compound core can be approached through several synthetic routes. One common method involves the Leimgruber-Batcho indole (B1671886) synthesis, starting from a substituted nitrotoluene. For instance, 7-benzyloxy-1H-indole can be prepared from 3-benzyloxy-2-nitrotoluene. researchgate.net Another strategy involves the dehydrogenation or oxidation of the corresponding indoline (B122111) (2,3-dihydroindole) to form the indole ring. researchgate.net The synthesis of the precursor, 7-benzyloxyindole (B21248), has been achieved in 25 steps from the commercially available compound. researchgate.net

Protection and Deprotection Strategies of Indole Nitrogen (e.g., Boc group)

To facilitate selective modifications at other positions of the indole ring and prevent unwanted side reactions at the indole nitrogen, protection strategies are often employed. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under various reaction conditions and its straightforward removal. smolecule.com

The introduction of the Boc group is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk This protection is crucial for subsequent reactions such as hydroxymethylation and benzyloxylation.

Deprotection of the N-Boc group can be accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukresearchgate.net Other methods for deprotection include the use of silica (B1680970) gel in refluxing toluene, which has been shown to be effective for N-Boc protected indoline. researchgate.net Notably, selective deprotection methods have been developed. For instance, NaBH₄ in ethanol (B145695) can selectively deprotect N-Boc-imidazoles and pyrazoles while leaving N-Boc-indoles intact. arkat-usa.org

Table 1: Protection and Deprotection of Indole Nitrogen

Reaction Reagents and Conditions Notes
Protection (Boc) Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP), Solvent (e.g., THF, Acetonitrile) High yields and mild conditions. fishersci.co.uk
Deprotection (Acidic) Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent Common and effective method. fishersci.co.uk
Deprotection (Silica Gel) Silica gel, Refluxing toluene Effective for N-Boc indoline. researchgate.net

| Selective Deprotection | NaBH₄, Ethanol | Selectively deprotects some N-Boc heterocycles, leaving N-Boc indole untouched. arkat-usa.org |

Regioselective Functionalization at the 7-Position via Benzyloxy Group Introduction

The introduction of a benzyloxy group at the 7-position of the indole or indoline core is a key step in the synthesis of this compound and its derivatives. This is often achieved through the O-alkylation of a 7-hydroxyindole (B18039) intermediate with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base like potassium carbonate. orgsyn.org The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or acetonitrile (B52724) under reflux conditions. The benzyloxy group serves as a protective group for the hydroxyl functionality and can influence the electronic properties and reactivity of the indole ring.

Recent advancements have focused on the direct C-H functionalization of the indole C7 position. researchgate.net These methods often employ directing groups on the indole nitrogen to guide a metal catalyst, such as rhodium or iridium, to the C7 position for selective functionalization. researchgate.net For example, rhodium-catalyzed C-H functionalization at the C7 position has been achieved with various directing groups, leading to alkenylation and alkylation products in good yields. researchgate.net Another novel approach involves an aluminum chloride-mediated migration of a sulfonyl group from the indole nitrogen to the C-7 position, providing a regioselective synthesis of 7-sulfonyl indoles. rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques

Many biologically active molecules derived from this compound are chiral, and their therapeutic effects are often enantiomer-specific. nih.gov Therefore, the development of stereoselective synthetic methods and efficient chiral resolution techniques is of paramount importance. rsc.org Stereoselective synthesis aims to produce a single enantiomer directly, while chiral resolution separates a racemic mixture into its constituent enantiomers.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. researchgate.netbhu.ac.in For derivatives of this compound, such as (±)-3-(2-aminopropyl)-7-benzyloxy-1H-indole, resolution has been successfully achieved using O,O′-di-p-toluoyl-l-(2R,3R)-tartaric acid. researchgate.net This chiral acid reacts with the racemic amine to form two diastereomeric salts with different solubilities. One diastereomer selectively crystallizes from the solution, allowing for its separation by filtration. The desired enantiomer can then be liberated from the salt by treatment with a base. This method has been shown to yield the (R)-enantiomer with high enantiomeric excess (99.5% e.e.). researchgate.net

Table 2: Chiral Resolution of (±)-3-(2-aminopropyl)-7-benzyloxy-1H-indole

Resolving Agent Result Reference

Crystallization-induced dynamic resolution (CIDR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer. acs.orgresearchgate.net This process combines the selective crystallization of one diastereomer with the in-situ racemization of the undesired enantiomer in the solution phase. For a derivative of this compound, specifically N,N-diethyl-(±)-[3-(N-phthaloyl-2-aminopropanoyl)-1H-indol-7-yloxy]acetamide, CIDR by entrainment has been successfully employed to transform the racemic mixture entirely into the (R)-enantiomer. researchgate.netacs.org This method offers a significant advantage over classical resolution by avoiding the loss of 50% of the material as the unwanted enantiomer.

Advanced Synthetic Reactions Utilizing this compound as a Precursor

The versatility of this compound as a synthetic intermediate is showcased in a variety of advanced chemical reactions. These transformations allow for the targeted modification of the indoline core, leading to the generation of a wide array of novel compounds with potential biological activities. chemshuttle.comsmolecule.com

The functional groups present on the this compound scaffold can be readily interconverted, providing access to a diverse range of derivatives. These interconversions include oxidation, reduction, nucleophilic substitution, acylation, and alkylation reactions.

Oxidation reactions are instrumental in modifying substituents on the indoline ring. For instance, a hydroxymethyl group can be oxidized to a formyl group (an aldehyde) or further to a carboxyl group (a carboxylic acid). evitachem.com These transformations are typically achieved using common oxidizing agents. The resulting aldehydes and carboxylic acids are versatile functional groups that can participate in a wide range of subsequent reactions, such as the formation of imines, hemiacetals, or amides, further expanding the synthetic utility of the this compound framework. evitachem.com The indoline core itself can also undergo oxidation to form the corresponding indole derivatives.

A notable example involves the oxidation of 7-benzyloxymethyl-1H-indole-3-carbaldehyde, where the aldehyde group can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or chromium trioxide. evitachem.com

The benzyloxy group at the 7-position is a key feature of these molecules, and its removal via reduction is a common and crucial synthetic step. This debenzylation is typically accomplished through catalytic hydrogenolysis, a reaction where the compound is treated with hydrogen gas in the presence of a palladium catalyst. chemshuttle.com This process cleaves the benzyl-oxygen bond, yielding the corresponding 7-hydroxyindoline derivative. This transformation is particularly useful as it unmasks a phenolic hydroxyl group, which can then be used for further functionalization. chemshuttle.com

Additionally, other functional groups on the indoline ring can be selectively reduced. For example, a carbonitrile group can be reduced to a primary amine, and a carboxylic acid can be reduced to an alcohol. smolecule.com

Starting MaterialReagent(s)ProductReaction Type
7-(Benzyloxy)indoleH₂, Pd/C7-HydroxyindoleHydrogenolysis
7-Benzyloxymethyl-1H-indole-3-carbaldehydeSodium borohydride (B1222165) or Lithium aluminum hydride7-Benzyloxymethyl-1H-indole-3-methanolReduction
(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrileReducing agents(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-methanamineReduction

Table 1. Examples of Reduction Reactions.

The this compound scaffold is amenable to various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. chemshuttle.com For instance, in derivatives like 1-Boc-7-benzyloxy-3-bromoindole, the bromine atom at the 3-position is a good leaving group and can be readily displaced by nucleophiles. smolecule.com This allows for the introduction of diverse substituents at this position through various coupling reactions. smolecule.com

Furthermore, the benzyloxymethyl group itself can undergo nucleophilic substitution under specific conditions, providing another avenue for functionalization. evitachem.com The indole nitrogen, particularly after deprotonation, can also act as a nucleophile in substitution reactions. smolecule.com

Acylation and alkylation reactions are fundamental transformations for modifying the nitrogen atom of the indoline ring. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the indole nitrogen allows for chemoselective manipulation at this position. smolecule.com Once protected, the nitrogen can undergo acylation or alkylation to introduce various N-substituted derivatives. smolecule.com The Boc group can then be removed under acidic conditions to yield the free amine, which can participate in further reactions. smolecule.com

Alkylation can also be used to introduce side chains at other positions. For example, the benzyloxypropyl side chain can be introduced via an alkylation reaction using an appropriate alkylating agent like 3-(benzyloxy)propyl bromide in the presence of a base.

Reaction TypeReagent(s)Position of ModificationPurpose
AcylationAcylating agentsIndoline Nitrogen (N1)Introduction of N-acyl groups
AlkylationAlkylating agentsIndoline Nitrogen (N1)Introduction of N-alkyl groups
Alkylation3-(Benzyloxy)propyl bromide, baseSide ChainIntroduction of a benzyloxypropyl side chain

Table 2. Acylation and Alkylation Reactions.

Cycloaddition and cyclization reactions involving this compound derivatives are powerful strategies for the construction of complex, polycyclic ring systems. nih.govresearchgate.net These reactions often proceed with high stereoselectivity and are instrumental in the synthesis of natural products and their analogues. nih.gov

For instance, Rh(II)-catalyzed reactions of diazoimido indoles derived from this compound can lead to the formation of cycloadducts through the intermediacy of carbonyl ylide dipoles. nih.gov These reactions can be highly diastereoselective. nih.gov Another example is the free radical cyclization of derivatives like 6-benzyloxy-N-t-Boc-3-(chloromethyl)furano[e]indoline, which can yield complex fused ring systems. lookchem.com The polarity of the solvent can play a crucial role in directing the outcome of these radical cyclizations. lookchem.com

Furthermore, intramolecular cyclization of certain this compound derivatives can lead to the formation of tricyclic core structures. researchgate.net The Witkop cyclization is another key transformation used in this context. researchgate.net Visible light-promoted radical cation [4+2] cycloaddition reactions between 2-vinylindoles and conjugated alkenes have also been developed for the synthesis of complex tetrahydrocarbazoles. rsc.org

Reaction TypeKey Reactants/ConditionsProduct Type
Rh(II)-catalyzed CycloadditionDiazoimido indole derivativePolycyclic cycloadduct
Free Radical CyclizationBromo-allylic chloride derivative, AIBN, tributyltin hydrideFused indoline/quinoline systems
Intramolecular CyclizationN-aryl lactam/succinimide indoline analogsTricyclic core structures
[4+3] Cycloaddition2-Vinylindoles, oxyallyl cationsCyclohepta[b]indole scaffolds
[4+2] Cycloaddition (Diels-Alder)2-Vinylindoles, electron-poor alkenesTetrahydrocarbazoles

Table 3. Cycloaddition and Cyclization Reactions.

Metal-Catalyzed and Photoredox Reactions

Metal-catalyzed reactions, including those driven by photoredox catalysis, offer a diverse toolbox for the synthesis and functionalization of indoline derivatives. These methods often proceed under mild conditions with high selectivity.

The reduction of indoles to indolines is a fundamental transformation. While classical methods often employ harsh reagents, palladium-catalyzed reductions have emerged as a milder and more selective alternative. A particularly efficient method involves the reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in the presence of a palladium catalyst, such as Pd(OH)₂/C. organic-chemistry.org This reaction proceeds smoothly at room temperature and is compatible with a variety of functional groups.

The substrate scope of this reduction is broad, and it has been successfully applied to indoles bearing various substituents on the benzene (B151609) ring. For instance, the reduction of N-Boc-7-methoxyindole proceeds in high yield to the corresponding indoline. Given the chemical similarity, it is highly probable that N-Boc-7-(benzyloxy)indole would also be an excellent substrate for this transformation, affording N-Boc-7-(benzyloxy)indoline efficiently. This method is particularly valuable as the tert-butoxycarbonyl (Boc) group is a common protecting group for the indoline nitrogen and can be easily removed under acidic conditions.

Table 3: Palladium-Catalyzed Reduction of N-Boc-Indoles to N-Boc-Indolines organic-chemistry.org

Entry Substrate (N-Boc-indole derivative) Product Yield (%)
1 N-Boc-indole N-Boc-indoline 96
2 N-Boc-5-methoxyindole N-Boc-5-methoxyindoline 94
3 N-Boc-6-bromoindole N-Boc-6-bromoindoline 92

Iridium catalysis has enabled novel transformations of indolines, including tandem dehydrogenation/functionalization reactions. These processes allow for the regioselective introduction of substituents at the C-H and N-H bonds of the indoline core. organic-chemistry.org One such reaction involves the iridium-catalyzed tandem dehydrogenation of N-carbamoyl indolines, which leads to the in situ formation of an indole intermediate. acs.org This indole can then participate in further reactions, such as hydroarylation with alkynes or alkenes, to generate C2-functionalized indoles after the loss of the carbamoyl (B1232498) group. acs.org

The applicability of this methodology to 7-substituted indolines is an important consideration. While extensive studies on this compound itself are limited, related research on other substituted indolines provides valuable insights. For example, in ruthenium-catalyzed dehydrogenation, 7-methylindoline (B1589897) exhibited poor reactivity, which was attributed to steric hindrance from the C7-substituent. ias.ac.in This suggests that the steric bulk of the 7-benzyloxy group could similarly influence the efficiency of iridium-catalyzed dehydrogenation processes. However, iridium catalysts have also been successfully employed for the direct C-7 selective C-H alkynylation of indolines, indicating that functionalization at the C7-position is feasible under specific iridium-catalyzed conditions. nih.gov Therefore, the outcome of iridium-catalyzed tandem dehydrogenation of this compound would likely depend on the specific catalyst system and reaction conditions employed.

Nickel/Photoredox Catalyzed Synthesis

A novel and highly regioselective method for synthesizing indoline derivatives has been developed utilizing a dual nickel/photoredox catalytic system. organic-chemistry.orgmit.edunih.gov This approach facilitates the coupling of 2-iodoaniline (B362364) precursors with terminal alkenes in a single step, yielding 3-substituted indoline products with high selectivity. organic-chemistry.orgmit.edunih.gov The mechanism is notable for its use of multiple nickel oxidation states (Ni(0/I/II/III)), where the photoredox catalyst acts as a controlled single-electron transfer agent. organic-chemistry.orgnih.gov

The catalytic cycle is believed to involve the oxidation of Ni(I) to Ni(III), a critical step for the Csp3-N bond-forming reductive elimination. organic-chemistry.orgnih.gov Subsequently, the photoredox catalyst facilitates the reduction of the resulting Ni(I) species back to Ni(0), thus completing the cycle. organic-chemistry.orgnih.gov This dual catalytic system has proven effective for both aliphatic and styrenyl olefins, although internal and disubstituted alkenes are not suitable substrates. organic-chemistry.org Mechanistic studies have confirmed that this process is distinct from a Heck-type pathway. organic-chemistry.org

The optimization of reaction conditions is crucial for achieving high yields and selectivity. Key parameters include the use of aryl iodides as the starting material, irradiation with blue LEDs, and the presence of triethylamine. organic-chemistry.org This methodology represents a significant advancement in the synthesis of complex indolines from readily available starting materials. organic-chemistry.orgnih.gov

Table 1: Key Features of Nickel/Photoredox Catalyzed Indoline Synthesis

FeatureDescriptionReference
Catalytic System Dual Nickel and Photoredox Catalysis organic-chemistry.orgmit.edunih.gov
Reactants 2-Iodoaniline derivatives and terminal alkenes organic-chemistry.orgmit.edu
Product 3-substituted indolines organic-chemistry.orgmit.edunih.gov
Selectivity High regioselectivity for 3-substitution organic-chemistry.orgmit.edunih.gov
Key Mechanistic Step Csp3-N bond formation via reductive elimination from a Ni(III) intermediate organic-chemistry.orgnih.gov
Alkene Scope Effective for aliphatic and styrenyl terminal alkenes organic-chemistry.org
Palladium-Catalyzed Boronic Ester Synthesis

Palladium catalysis is a cornerstone in the synthesis of boronic acid and boronate ester derivatives, which are versatile intermediates in organic synthesis. A notable method involves the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron, B₂(OH)₄, in a palladium-catalyzed reaction. nih.gov To circumvent the instability of the resulting carbon-boron bond, these boronic acids are often converted in situ to more stable trifluoroborate or other boronate ester derivatives in good to excellent yields without requiring intermediate workup or isolation. nih.govrsc.org

The Miyaura borylation is a widely used palladium-catalyzed process that converts aryl or alkenyl halides into the corresponding boronic esters. rsc.org This transformation is highly valued for its broad functional group tolerance and its use of commercially available starting materials. rsc.org The catalytic cycle is understood to proceed through a Pd(0)/Pd(II) manifold, involving oxidative addition of the organohalide, transmetalation with a diboron (B99234) reagent, and subsequent reductive elimination. rsc.org

For the synthesis of biaryl compounds, a one-pot, two-step method has been developed that combines palladium-catalyzed borylation with a Suzuki-Miyaura cross-coupling reaction. nih.gov This efficient approach allows for the coupling of two different aryl chlorides without the need to isolate the boronic ester intermediate. nih.govnih.gov Both aryl chlorides and bromides have been shown to be effective substrates, serving as either the borylated precursor or the electrophilic coupling partner. nih.gov

Table 2: Palladium-Catalyzed Boronic Ester Synthesis and Application

MethodDescriptionKey FeaturesReference
Direct Boronic Acid Synthesis Pd-catalyzed reaction of aryl chlorides with B₂(OH)₄.In situ conversion to stable boronate esters; avoids isolation of boronic acid. nih.gov
Miyaura Borylation Pd-catalyzed conversion of aryl/alkenyl halides to boronic esters.High functional group tolerance; uses common starting materials. rsc.org
One-Pot Borylation/Suzuki-Miyaura Coupling Sequential borylation and cross-coupling of aryl halides.Efficient synthesis of biaryls; avoids intermediate isolation. nih.govnih.gov

Green Chemistry Approaches in Synthesis (e.g., Grindstone Technique, Continuous Flow Hydrogenation, Metal-Free Electrochemical Methods)

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Grindstone Technique

The grindstone technique, a form of mechanochemistry, involves the physical grinding of reactants together in a mortar and pestle, often in the absence of a solvent. journalspub.infochowgules.ac.in This method offers several advantages, including operational simplicity, short reaction times, high product yields, and minimal waste generation. journalspub.inforesearchgate.net It has been successfully applied to a variety of organic transformations, including condensation reactions and the synthesis of heterocyclic compounds like pyrans and indolines. journalspub.inforesearchgate.netmedcraveonline.com For instance, the synthesis of 7-Benzylidene-substituted-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been achieved in high yields (74-92%) with short reaction times using this solvent-free approach. researchgate.net The technique can sometimes offer superior chemo-, regio-, and stereoselectivity compared to solution-based methods. chowgules.ac.in

Continuous Flow Hydrogenation

Continuous flow hydrogenation has emerged as a safer and more efficient alternative to traditional batch hydrogenation processes, particularly for reactions involving gaseous reagents like hydrogen. vapourtec.comscientific-devices.com.au This technique offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and reduced side reactions. vapourtec.com A key advantage is the ability to use packed-bed catalysts, which can be reused and simplifies product purification. vapourtec.com The synthesis of various indole derivatives has been successfully demonstrated using continuous flow hydrogenation. For example, a series of substituted indole-2-carboxylic acid ethyl esters were prepared via the reductive cyclization of nitro compounds in a continuous flow system. akjournals.comresearchgate.netmdpi.com This method is also scalable; by extending the run time, larger quantities of product can be produced without changing the reactor setup. scientific-devices.com.au

Metal-Free Electrochemical Methods

Electrochemical synthesis offers a powerful and sustainable alternative to traditional redox reactions by using electric current to drive chemical transformations, thereby avoiding the need for stoichiometric chemical oxidants or reductants. acs.orgrsc.org This approach is particularly attractive for the synthesis of N-heterocycles. rsc.org For instance, an electrochemical method for the triamination of alkynes has been developed to produce functionalized indolines and indoles. rsc.org This process utilizes TEMPO as a redox catalyst and avoids the use of transition metals and explosive reagents. rsc.org Mechanistic studies suggest the reaction proceeds through the cyclization of a nitrogen-centered radical. rsc.org Other electrochemical methods have been developed for the synthesis of various indole derivatives, including N-hydroxymethylated indoles and polycyclic indoline structures, under mild, metal-free, and external-oxidant-free conditions. researchgate.netacs.org

Table 3: Comparison of Green Chemistry Approaches in Synthesis

ApproachPrincipleAdvantagesExample ApplicationReference
Grindstone Technique Mechanical grinding of reactantsSolvent-free, short reaction times, high yields, minimal wasteSynthesis of hexahydro-2H-indazoles journalspub.infochowgules.ac.inresearchgate.net
Continuous Flow Hydrogenation Continuous pumping of reactants over a catalyst bedEnhanced safety, precise control, scalability, catalyst reusabilitySynthesis of indole-2-carboxylic acid esters vapourtec.comscientific-devices.com.auakjournals.comresearchgate.netmdpi.com
Metal-Free Electrochemical Methods Use of electric current to drive redox reactionsAvoids chemical oxidants/reductants, mild conditions, can be metal-freeSynthesis of functionalized indolines and indoles acs.orgrsc.orgresearchgate.netacs.org

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and scalability.

One key aspect is the choice of synthetic route. For instance, a known process for preparing silodosin (B1681671), which involves a 1,5,7-trisubstituted indoline intermediate, utilizes N-acylated indoline as a starting material and involves several steps including bromination, reduction, nitration, nitro reduction, cyanation, and azidation. google.com However, some routes may involve pyrophoric reagents like n-butyllithium, which pose significant challenges for large-scale synthesis due to handling difficulties. google.com

Continuous flow processing is increasingly being considered for industrial-scale synthesis. Continuous flow reactors can enhance control over reaction parameters, leading to improved yield and purity. This is particularly beneficial for hazardous reactions like hydrogenations, where continuous flow can significantly improve the safety profile. vapourtec.comscientific-devices.com.au Instead of using larger reaction vessels for scale-up, the production can be increased by simply running the process for a longer duration. vapourtec.com

The synthesis of intermediates is also a critical consideration. For example, the preparation of 4-benzyloxyindole (B23222) can be achieved from 2-methyl-3-nitrophenol (B1294317) through a multi-step process involving benzylation to form 6-benzyloxy-2-nitrotoluene, followed by condensation and subsequent reduction. orgsyn.org Each step must be optimized for large-scale production, focusing on reagent costs, reaction times, and purification methods.

Purification at an industrial scale often moves away from chromatographic techniques, which are common in the lab, towards more scalable methods like crystallization and distillation. The choice of solvents and reagents must also be evaluated based on cost, availability, and environmental impact.

Table 4: Industrial-Scale Synthesis Considerations

ConsiderationDescriptionExampleReference
Synthetic Route Selection Choosing a safe, efficient, and scalable route.Avoiding pyrophoric reagents like n-BuLi in favor of safer alternatives. google.com
Process Technology Utilizing technologies like continuous flow processing.Enhancing reaction control and safety, particularly for hydrogenations. vapourtec.comscientific-devices.com.au
Intermediate Synthesis Optimizing the production of key starting materials.Large-scale preparation of precursors like 4-benzyloxyindole. orgsyn.org
Purification Methods Employing scalable purification techniques.Favoring crystallization and distillation over chromatography.N/A
Reagent & Solvent Choice Selecting cost-effective and environmentally friendly materials.Evaluating the overall process for economic and green viability.N/A

Iii. Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 7-(Benzyloxy)indoline, providing detailed information about the proton and carbon environments within the molecule.

The ¹H-NMR spectrum of this compound can be interpreted by analyzing its distinct regions. Data extrapolated from closely related structures, such as 3-(7-(Benzyloxy)indolin-1-yl)propan-1-amine, allows for the assignment of key proton signals. google.com

The five protons of the benzyl (B1604629) group's phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.17 and 7.50 ppm. google.com The two benzylic protons (O-CH₂ -Ph) would present as a characteristic singlet around δ 4.99 ppm. google.com

The three protons on the aromatic portion of the indoline (B122111) ring are expected between δ 6.60 and 6.83 ppm. google.com The protons on the saturated C2 and C3 positions of the indoline ring are predicted to be observed as two triplets, a common pattern for indoline structures. The C3-H₂ triplet would likely appear around δ 3.0-3.2 ppm, and the C2-H₂ triplet would be slightly downfield, around δ 3.5-3.7 ppm, due to its proximity to the nitrogen atom. The N-H proton of the secondary amine would typically appear as a broad singlet.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ ppm) Multiplicity Integration
Indoline C2-H₂ 3.5-3.7 Triplet (t) 2H
Indoline C3-H₂ 3.0-3.2 Triplet (t) 2H
Indoline NH Variable Broad Singlet (br s) 1H
Indoline Ar-H (H4, H5, H6) 6.60-6.83 Multiplet (m) 3H
Benzylic CH₂ ~4.99 Singlet (s) 2H
Benzyl Ar-H 7.17-7.50 Multiplet (m) 5H

Data is predicted based on analogous structures and general principles. google.com

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a map of the carbon skeleton. The predicted chemical shifts for the 15 carbon atoms of this compound are based on the typical values for indoline, benzyl ether, and substituted benzene (B151609) moieties.

The aliphatic carbons of the indoline ring (C2 and C3) are expected in the upfield region of the spectrum. The benzylic ether carbon (O-C H₂-Ph) would be found around 70 ppm. The aromatic carbons would reside in the δ 110-160 ppm range.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ ppm)
Indoline C3 ~29
Indoline C2 ~47
Benzylic C H₂ ~70
Indoline C4 ~110
Indoline C6 ~118
Indoline C5 ~122
Indoline C7a ~125
Benzyl C (para) ~127.8
Benzyl C (ortho) ~127.9
Benzyl C (meta) ~128.5
Indoline C3a ~135
Benzyl C (ipso) ~137
Indoline C7 ~145

Data is predicted based on general principles of ¹³C-NMR spectroscopy.

Two-dimensional NMR experiments are crucial for unambiguously confirming the assignments made in 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. researchgate.net Key correlations would include the coupling between the C2 and C3 protons of the indoline ring, confirming their adjacency. It would also reveal the coupling relationships between the protons on the indoline's aromatic ring (H4, H5, and H6). researchgate.net

ROESY (Rotating-Frame Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is essential for confirming the regiochemistry and conformation. huji.ac.il For this compound, a ROESY spectrum would be expected to show a cross-peak between the benzylic methylene (B1212753) protons (O-CH₂) and the H-6 proton of the indoline ring. This through-space correlation would provide definitive evidence for the 7-position of the benzyloxy substituent. huji.ac.ilcolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the molecule, which helps in structural confirmation. For this compound (C₁₅H₁₅NO), the calculated exact molecular weight is 225.1154 g/mol .

High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI-MS/MS) would likely show characteristic losses. A prominent fragmentation pathway would be the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another expected fragmentation would involve the loss of the entire benzyloxy group. The indoline ring itself can undergo characteristic cleavages. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Identity
225 [M]⁺ (Molecular Ion)
134 [M - C₇H₇]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Data is predicted based on common fragmentation patterns of benzyl ethers and indolines.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound would exhibit several characteristic absorption bands.

The N-H stretch of the secondary amine in the indoline ring is expected as a moderate, sharp peak around 3300-3400 cm⁻¹. The C-O-C stretching vibration of the ether linkage would appear in the 1250-1270 cm⁻¹ region. The spectrum would also show characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ range. Aliphatic C-H stretching from the saturated portion of the indoline ring and the benzylic methylene would be observed just below 3000 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
Ether (Ar-O-CH₂) Stretch 1250 - 1270

Data is predicted based on characteristic IR absorption frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The spectrum of this compound is expected to be dominated by the π → π* transitions of the aromatic rings. researchgate.net

Unsubstituted indoline typically shows absorption maxima around 240 nm and 290 nm. The presence of the benzyloxy group, which acts as a chromophore, would be expected to cause a slight bathochromic (red) shift in these absorption bands. The spectrum would likely display a strong absorption band (λₘₐₓ) in the range of 280-310 nm, attributable to the conjugated π-system of the benzyloxy-substituted benzene ring of the indoline core.

Table 5: Predicted UV-Vis Absorption for this compound

Transition Predicted λₘₐₓ (nm)
π → π* ~290 - 310
π → π* ~240 - 250

Data is predicted based on the electronic properties of indoline and benzyloxy chromophores.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful analytical method for investigating the chiral properties of molecules. nih.gov It measures the differential absorption of left- and right-handed circularly polarized light, which is essential for characterizing the secondary structure of macromolecules like proteins and nucleic acids. nih.govplos.org In the context of small organic molecules, CD spectroscopy is instrumental in determining the presence and conformation of chiral centers.

For a molecule to be CD active, it must be chiral. While this compound itself is not chiral, derivatives of this scaffold can be. For instance, the introduction of a stereocenter, such as in the synthesis of (R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile, necessitates stereochemical confirmation. CD spectroscopy would be a critical tool in such cases to confirm the enantiomeric purity and absolute configuration of the chiral derivative. The technique provides information on the conformation of chiral molecules in solution, which can be affected by photoisomerization or other external stimuli, leading to significant shifts in the CD spectrum. researchgate.net

Although specific CD spectral data for this compound is not available in the reviewed literature, the application of this technique would be paramount for any of its chiral derivatives to confirm their stereochemical integrity.

Surface Morphology and Microstructural Analysis

Microscopy techniques are vital for understanding the macroscopic and microscopic morphology of chemical compounds and their effects on biological systems.

Scanning Electron Microscopy (SEM) provides high-resolution imaging of surface topography. While SEM data for this compound itself is not detailed in the provided research, the closely related compound 7-benzyloxyindole (B21248) has been studied for its biological activities, where SEM was crucial for analysis.

CompoundApplicationObserved Morphological Effect (via SEM)Reference
7-BenzyloxyindoleAnti-biofilm activity against C. albicansEffectively inhibited hyphal formation, leading to reduced biofilm integrity. nih.govresearchgate.net
5-(Benzyloxy)indoleCorrosion inhibition of mild steelAnalysis of the protective film formed on the steel surface. researchgate.net

Confocal Laser Scanning Microscopy (CLSM) is an advanced fluorescence imaging technique that allows for the creation of three-dimensional reconstructions of samples by acquiring images from thin optical slices. bitesizebio.com This method is particularly useful for visualizing the complex architecture of biological samples like biofilms. bitesizebio.comcnilaser.com

CompoundSystem StudiedKey Findings from 3D-CLSMReference
7-BenzyloxyindoleCandida albicans biofilmSignificantly reduced biofilm biomass, average thickness, and cellular density. Untreated biofilms were dense and thick, while treated biofilms were sparse and thin. nih.govresearchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric/Differential Thermal Analysis for Purity Assessment)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or its modern equivalent, Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and purity of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA/DSC measures the difference in temperature between a sample and a reference as a function of temperature, revealing phase transitions and thermal decomposition events. nist.govresearchgate.net

Specific TGA or DTA data for this compound were not found in the search results. However, these analyses are standard for its derivatives, particularly in pharmaceutical development. For example, the L-arginine salt of a complex derivative, (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid, was characterized using both TGA and DSC. google.comgoogle.com The TGA thermogram helps identify weight loss events, such as the loss of solvent or decomposition, while the DSC thermogram indicates melting points, crystallization events, and other thermal transitions. google.comgoogle.com Such analyses are crucial for determining the thermal stability, decomposition profile, and purity of a compound. evitachem.com

TechniqueInformation ObtainedRelevance to this compound and DerivativesReference
Thermogravimetric Analysis (TGA)Measures mass loss versus temperature.Determines thermal stability and decomposition temperatures. Used to characterize salts of complex derivatives. researchgate.netgoogle.comgoogle.com
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)Measures heat flow versus temperature.Identifies melting point, purity, and phase transitions. Used to characterize salts of complex derivatives. google.comgoogle.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous confirmation of a molecule's structure, including bond lengths, bond angles, and crystal packing.

While the specific crystal structure of this compound has not been published, data from closely related indole (B1671886) derivatives provide valuable insight into the expected structural features. For instance, the crystal structure of 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole reveals that the tolyl ring is oriented nearly perpendicular to the indole ring system, and the indole nitrogen atom shows a slight pyramidalization. researchgate.net In another example, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate was found to crystallize in a triclinic system, with the indole ring being nearly planar. These studies indicate that the bulky benzyloxy group significantly influences the molecular packing in the crystal lattice. researchgate.net For any new derivative, X-ray crystallography would be essential for unambiguous structural confirmation.

Hypothetical Crystallographic Parameters for this compound based on Analogous Structures
ParameterInferred ValueReference for Analogy
Crystal SystemMonoclinic / Triclinic
Space GroupP2₁/c or P-1
Indole Ring PlanarityMean deviation <0.02 Å
Orientation of Benzyl GroupSignificant dihedral angle relative to the indole plane. researchgate.net

Iv. Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of a molecule.

The Hartree-Fock (HF) method is a cornerstone of ab initio quantum chemistry, providing a foundational approach to approximate the many-electron Schrödinger equation. arxiv.org This method is often employed as a starting point for more complex calculations to determine the optimized, lowest-energy geometry of a molecule. arxiv.org The process involves iteratively solving equations until self-consistency is achieved for the electron density and energy. uni-muenchen.de

For molecules like 7-(Benzyloxy)indoline, HF calculations, often combined with a basis set such as STO-6G or 6-311++G(d,p), can predict key structural parameters like bond lengths and angles. arxiv.orgresearchgate.net The optimization process seeks the conformation with the minimum energy, which is crucial for understanding the molecule's stability and reactivity. arxiv.org While specific Hartree-Fock optimized geometry data for this compound is not detailed in the available research, this computational approach is standard for indole (B1671886) derivatives and other heterocyclic compounds. researchgate.netcolab.ws The resulting optimized structure is essential for subsequent calculations, including electronic properties and molecular docking simulations.

Table 1: Key Parameters in Hartree-Fock Calculations

Parameter Description Relevance
Basis Set A set of mathematical functions used to represent the electronic wave function (e.g., 6-311++G(d,p)). Determines the accuracy of the calculation. Larger basis sets provide more accurate results but are computationally more expensive. researchgate.net
SCF Convergence Self-Consistent Field (SCF) is the iterative process used in HF. Convergence is reached when the energy and density matrix values between cycles are negligible. uni-muenchen.de Ensures that a stable electronic state solution has been found.
Optimized Geometry The 3D arrangement of atoms corresponding to the lowest energy state on the potential energy surface. Represents the most stable structure of the molecule, which is used for predicting other properties. arxiv.org

| Total Energy | The total electronic energy of the molecule in its optimized state, reported in Atomic Units (A.U.). uni-muenchen.de | Allows for the comparison of the stability of different isomers or conformations. |

Molecular hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) properties. Molecules with high β values are of significant interest for applications in optoelectronics and photonics. The estimation of β is often performed using quantum chemical methods, such as Density Functional Theory (DFT) or Hartree-Fock, through a finite-field approach. tandfonline.com

The magnitude of hyperpolarizability is associated with intramolecular charge transfer (ICT), which occurs when electron density moves from an electron-donating group to an electron-accepting group through a conjugated π-electron system. tandfonline.com While specific calculations for this compound are not available in the cited literature, studies on similar molecules with donor-π-acceptor frameworks show that substituents can significantly enhance NLO properties. researchgate.net For instance, the presence of a benzyloxy group can improve NLO characteristics compared to benchmark chromophores without it. researchgate.net The calculated hyperpolarizability (β₀) of a compound is often compared to that of a standard reference molecule like urea (B33335) to assess its potential for NLO applications. tandfonline.comtandfonline.com

Table 2: Key Concepts in Nonlinear Optical (NLO) Properties

Term Definition Significance
Polarizability (α) The measure of how easily the electron cloud of an atom or molecule is distorted by an external electric field. A fundamental electronic property influencing intermolecular interactions. tandfonline.com
Hyperpolarizability (β) The second-order response of a molecule to a strong applied electric field, responsible for effects like second-harmonic generation. A large β value is a primary indicator of a material's potential for NLO applications. tandfonline.comresearchgate.net
Intramolecular Charge Transfer (ICT) The transfer of electronic charge from a donor part to an acceptor part within the same molecule, typically through a π-conjugated bridge. ICT is a key mechanism for generating high molecular hyperpolarizability. tandfonline.com

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A small HOMO-LUMO gap often correlates with higher polarizability and reactivity. tandfonline.com |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins or surfaces.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a compound might interact with a biological target.

For 7-benzyloxyindole (B21248) (7BOI), a structural analog of this compound, molecular docking studies have been performed to investigate its interaction with virulence factors in Staphylococcus aureus. researchgate.net These studies are part of an effort to identify novel antivirulence compounds. researchgate.net The docking analysis helps to elucidate the binding mode and the specific amino acid residues involved in the interaction, providing a basis for the compound's biological activity. researchgate.net For example, docking studies on other indole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of target enzymes. researchgate.netnih.gov

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science and chemistry, they are effectively used to study the adsorption of molecules onto surfaces.

While no studies were found for this compound, extensive research on its isomer, 5-(Benzyloxy)indole (5BI), demonstrates the utility of this method. researchgate.netrjpbcs.comnajah.edu MC simulations were used to investigate the adsorption of 5BI on a mild steel Fe (110) surface in the context of corrosion inhibition. researchgate.netrjpbcs.com The simulations identify the most stable, low-energy adsorption configuration of the inhibitor molecule on the surface. rjpbcs.comnajah.edu The outputs include the total energy of the system and the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal surface. najah.edu A high negative value for adsorption energy suggests a strong and spontaneous adsorption process, which can involve both physical and chemical adsorption mechanisms. researchgate.netnajah.edu

Data sourced from a study on 5-(Benzyloxy)indole, an isomer of this compound. najah.edu

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system.

MD simulations are often used to complement molecular docking studies by assessing the stability of a predicted ligand-receptor complex over time. For 7-benzyloxyindole (7BOI), MD simulations indicated that its binding to target receptors in S. aureus was extremely stable. researchgate.net Similarly, MD simulations of other benzyloxy-substituted indole derivatives complexed with enzymes like pancreatic lipase (B570770) have been used to confirm that the ligand remains stably bound in the active site, often characterized by a low root-mean-square deviation (RMSD) of the complex over the simulation time. researchgate.netnih.gov These simulations provide crucial insights into the durability of the ligand-target interactions at an atomic level. nih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

The exploration of the this compound scaffold and its analogs in drug discovery has been significantly accelerated by the use of theoretical and computational methods. In silico approaches, which encompass a range of computer-based techniques, are instrumental in predicting how the chemical structure of a compound relates to its biological activity. These methods allow researchers to rationalize experimental results, guide the design of new molecules with improved potency and selectivity, and prioritize synthetic efforts, thereby saving time and resources.

Computational chemistry and molecular modeling serve as powerful tools for elucidating the structure-activity relationships (SAR) of compounds derived from the this compound core. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and molecular dynamics (MD) simulations are routinely employed to understand the intricate interactions between these ligands and their biological targets.

QSAR studies, for instance, aim to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. For scaffolds related to indoles, such as β-carbolines, researchers have used computational methods to calculate molecular descriptors like the heat of formation, partition coefficient (log P), molar refractivity, and the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap). derpharmachemica.com These descriptors help in understanding the structural requirements for activity and in designing more potent molecules. derpharmachemica.com

Molecular docking is another cornerstone of in silico SAR prediction. This technique predicts the preferred orientation of a molecule when bound to a receptor's active site. uneb.br For indole-based compounds, docking studies have been crucial in understanding their mechanism of action. For example, in the development of indole glyoxylamides as pancreatic lipase inhibitors, molecular docking was used to place the compounds into the enzyme's active site, revealing key interactions and guiding the incorporation of various benzyloxy functionalities to enhance activity. researchgate.net Similarly, docking studies on arylthioindole derivatives targeting tubulin showed that binding involved the formation of a hydrogen bond between the indole moiety and the amino acid Thr179, with the phenyl group occupying a hydrophobic pocket. csic.es

Pharmacophore modeling and 3D-QSAR are used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com These models are built from a set of active molecules and can then be used to screen virtual libraries for new compounds with the desired activity profile. mdpi.com

Furthermore, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for early-stage drug discovery. nih.gov Computational models can estimate properties like blood-brain barrier penetration, P-glycoprotein substrate potential, and inhibition of cytochrome P450 enzymes, helping to flag potential liabilities before extensive synthesis and testing. nih.govambeed.com For instance, in a study of indole-donepezil like hybrids, in silico predictions were used to assess whether the designed compounds met the requirements for brain penetration. nih.gov

A practical application of these principles can be seen in the SAR studies of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which act as sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists. nih.gov Researchers synthesized a series of analogs with different substituents on the benzyloxy ring and evaluated their activity. nih.gov The findings highlight how computational metrics like the calculated LogP (cLogP) and Lipophilic Efficiency (LiPE) correlate with experimental activity, guiding the selection of optimal substituents. nih.gov

The data below illustrates the SAR for a series of racemic 7-benzyloxy analogs, demonstrating the impact of substitutions on potency (EC50) and efficacy (Emax) at the human S1P1 receptor. nih.gov

Table 1: In Silico and In Vitro SAR Data for Racemic (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acid Analogs nih.gov

CompoundR1 SubstituentR2 SubstituenthS1P1 EC50 (nM)Emax (%)cLogPLipophilic Efficiency (LiPE)
12 CF3cyclopentyl0.0951087.132.9
18 CF31-isopropoxyData not availableData not availableData not availableData not available
19 CN2-isopropoxyData not availableData not availableData not availableData not available

Note: This table is based on data presented in the cited research. nih.gov The study points to compounds 18 and 19 as having preferable motifs based on lipophilic efficiency, underscoring the utility of in silico metrics in lead optimization. Full data for all compounds was not available in the source.

In another study focused on multi-target-directed ligands for Alzheimer's disease, in silico predictions were crucial for evaluating drug-likeness. nih.gov Hydrazide hydrazone derivatives containing indole scaffolds, including a 5-(benzyloxy)-3-methyl-1H-indole fragment, were assessed for their ability to cross the blood-brain barrier and their potential as P-glycoprotein (P-gp) substrates. nih.gov

Table 2: Predicted ADME Properties for Selected Indole-Based Hybrids nih.gov

CompoundBlood-Brain Barrier (BBB) PredictionP-gp Substrate Prediction
3a ++
3c ++
3d +-
3e ++
3i ++
3l +/--
3m --
3o +-
3p ++
5a ++
5f ++
5g -Data not available
5j -Data not available
5k -Data not available
5l ++

Note: This table is adapted from the cited study. nih.gov Prediction results are qualitative (+: likely, +/-: borderline, -: unlikely). Such predictions are vital for prioritizing compounds for further development.

V. Biological and Pharmacological Research of 7 Benzyloxy Indoline and Analogues

General Biological Activities of Indole (B1671886) and Indoline (B122111) Scaffolds

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in medicinal chemistry due to its presence in a vast array of bioactive natural products and synthetic drugs. nih.govresearchgate.netresearchgate.net Compounds containing the indole nucleus exhibit a wide spectrum of pharmacological activities. rjpn.org Research has identified these activities to include antimicrobial, anti-inflammatory, anticancer, antiviral (including anti-HIV), antioxidant, and analgesic properties. nih.govrjpn.org

The versatility of the indole framework allows it to interact with a multitude of biological targets, making it a key building block in drug discovery. researchgate.netresearchgate.net Many well-known pharmaceuticals, such as the anti-migraine drug sumatriptan (B127528) and the cholesterol-lowering agent fluvastatin, are based on this scaffold. nih.govresearchgate.net Similarly, the indoline scaffold, which is a reduced form of indole, is also a core component of various biologically active compounds. nih.gov The broad bioactivity of these scaffolds underscores their importance in the development of novel therapeutic agents. researchgate.net

Antimicrobial and Antivirulence Properties

Indole and its derivatives have demonstrated significant antimicrobial properties. nih.govrjpn.org Beyond direct antimicrobial action (killing the pathogen), these compounds are increasingly studied for their antivirulence properties. nih.govnih.gov Antivirulence strategies aim to disarm pathogens by inhibiting virulence factors, such as toxin production or biofilm formation, without affecting the pathogen's viability. nih.govresearchgate.net This approach is considered a promising strategy to combat infections as it may impose less selective pressure for the development of drug resistance compared to traditional antibiotics. nih.gov

Studies have shown that indole derivatives, including 7-(Benzyloxy)indoline, can attenuate the virulence of various pathogens. nih.govnih.gov For instance, this compound has been shown to reduce the production of virulence factors in Staphylococcus aureus and inhibit quorum sensing, a cell-to-cell communication system that regulates virulence in many bacteria. nih.govbohrium.com This antivirulence activity makes these compounds attractive candidates for developing new approaches to manage bacterial and fungal infections. nih.gov

Antifungal Activity (e.g., against Candida albicans)

A significant area of research for indole derivatives is their antifungal activity, particularly against the opportunistic fungal pathogen Candida albicans. nih.govnih.gov C. albicans is a major cause of candidiasis, and its ability to form drug-resistant biofilms presents a serious clinical challenge. nih.govnih.gov

This compound has been identified as an effective agent against C. albicans. nih.govresearchgate.net Notably, its activity is not primarily based on killing the fungal cells (fungicidal) or inhibiting their growth (fungistatic) in their planktonic (free-floating) state. Instead, it exerts its effect by targeting key virulence traits, namely biofilm and hyphal formation. nih.govresearchgate.net

Inhibition of Biofilm Formation

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which adhere to surfaces. frontiersin.org This mode of growth renders pathogens less susceptible to antimicrobial agents and the host immune system. conicet.gov.ar this compound has been shown to be a potent inhibitor of C. albicans biofilm formation. nih.govlogosbio.com

Research has demonstrated that 7-benzyloxyindole (B21248) at a concentration of 0.02 mM can significantly reduce C. albicans biofilm formation without affecting the growth of planktonic cells. nih.gov In studies on fluconazole-resistant C. albicans, 7-benzyloxyindole at 0.1 mM was found to reduce biofilm biomass by approximately 94% and metabolic viability by 88%. researchgate.net

Inhibitory Effect of this compound on Candida albicans Biofilm
ConcentrationEffect on BiofilmEffect on Planktonic CellsReference
0.02 mMSignificant reduction in biofilm formationNo effect nih.gov
0.1 mM~94% reduction in biomass (fluconazole-resistant strain)No effect researchgate.net
0.1 mM / 0.5 mM88% and 96% reduction in metabolic activity, respectively- researchgate.net
Suppression of Hyphal Formation

The ability of C. albicans to transition from a yeast-like (blastospore) form to a filamentous hyphal form is a critical virulence factor and is essential for biofilm development. nih.govplos.orgmdpi.com this compound effectively inhibits this morphological switch. nih.govresearchgate.net

Scanning electron microscopy analyses have revealed that treatment with 7-benzyloxyindole substantially suppresses hyphal growth. nih.govresearchgate.net At a concentration of 0.02 mM, the compound was observed to inhibit the formation of hyphal cells, leading to an accumulation of pseudohyphae and yeast forms. researchgate.net This inhibition of filamentation is the primary mechanism through which 7-benzyloxyindole prevents the formation of a mature biofilm structure. nih.gov

Transcriptomic Analysis of Gene Downregulation (e.g., ALS3, ECE1, HWP1, RBT1)

The inhibitory effect of this compound on hyphal and biofilm formation is rooted in its ability to alter gene expression in C. albicans. Transcriptomic analysis has shown that the compound downregulates the expression of several key genes that are crucial for adhesion, hyphal development, and biofilm integrity. nih.gov

Among the significantly downregulated genes are ALS3 (Agglutinin-Like Sequence 3), ECE1 (Extent of Cell Elongation 1), HWP1 (Hyphal Wall Protein 1), and RBT1 (Repressed by Tup1). nih.gov These genes play pivotal roles in the pathogenesis of C. albicans. plos.orgmdpi.com The suppression of these genes by 7-benzyloxyindole disrupts the molecular machinery required for the yeast-to-hypha transition and subsequent biofilm maturation. nih.gov

Genes Downregulated by this compound in Candida albicans
GeneFunction in C. albicans PathogenesisReference
ALS3Adhesion to host cells, biofilm formation nih.govplos.org
ECE1Hyphal elongation, encodes the peptide toxin Candidalysin nih.govplos.org
HWP1Hyphal wall protein, crucial for adhesion and biofilm formation nih.govplos.org
RBT1Involved in hyphal formation nih.gov
Essential Role of Benzyloxy Group in Antibiofilm Efficacy Against Drug-Resistant Strains

The specific chemical structure of this compound is critical to its biological activity. Research comparing various indole derivatives has highlighted the importance of the benzyloxy group at the 7-position of the indole ring. researchgate.net This functional group has been found to be essential for the compound's potent antibiofilm activity, particularly against fluconazole-resistant strains of C. albicans. nih.govresearchgate.net The presence of the benzyloxy group appears to confer the specific ability to disrupt the key virulence processes of hyphal and biofilm formation, distinguishing its activity from other substituted indoles. researchgate.net

Antibacterial Activity (e.g., against Staphylococcus aureus)

Research into this compound has revealed significant antibacterial activity, particularly its ability to attenuate the virulence of Staphylococcus aureus without directly inhibiting its growth. researchgate.netnih.gov This antivirulence approach is a promising strategy that may not exert the same selective pressure as traditional antibiotics, potentially reducing the development of drug resistance. researchgate.netnih.gov

This compound has been shown to effectively reduce key virulence factors in S. aureus. One of the most notable effects is the inhibition of staphyloxanthin, the carotenoid pigment responsible for the characteristic golden color of S. aureus colonies. researchgate.netnih.gov Staphyloxanthin is a crucial virulence factor that protects the bacterium from reactive oxygen species (ROS) and the host's immune response. nih.gov Treatment with this compound leads to colorless bacterial cells, indicating a significant reduction in staphyloxanthin production. researchgate.net At concentrations as low as 0.1 mM, this compound has been observed to abolish the production of this pigment. researchgate.net

In addition to inhibiting pigment formation, this compound also demonstrates potent anti-hemolytic activity. researchgate.net S. aureus produces toxins like α-hemolysin, which can lyse red blood cells. researchgate.net Studies have shown that this compound significantly inhibits the hemolytic capability of S. aureus without affecting the bacterium's viability. researchgate.netnih.gov

Virulence FactorEffect of this compoundObserved OutcomeSource
StaphyloxanthinInhibition of productionColorless S. aureus cell pellets researchgate.netresearchgate.net
Hemolysins (e.g., α-hemolysin)Inhibition of activityReduced hemolysis of human red blood cells researchgate.netnih.gov

By inhibiting the production of staphyloxanthin, an important antioxidant for the bacterium, this compound effectively weakens the defense mechanisms of S. aureus against oxidative stress. nih.govnih.gov This renders the pathogen more susceptible to reactive oxygen species (ROS), which are a key component of the host's innate immune defense. nih.gov Research has demonstrated that S. aureus treated with this compound is more easily killed by hydrogen peroxide (H₂O₂) and by human whole blood compared to untreated bacteria. researchgate.netnih.gov This increased vulnerability highlights the compound's ability to modulate and compromise the bacterium's protective systems. researchgate.net

The antivirulence efficacy of this compound has been confirmed in in vivo models. The nematode Caenorhabditis elegans is a widely used model host for studying S. aureus pathogenesis. researchgate.netnih.gov In studies using this model, the presence of this compound at a concentration of 0.1 mM significantly enhanced the ability of C. elegans to survive an otherwise lethal S. aureus infection. researchgate.net This demonstrates that this compound can effectively attenuate the virulence of S. aureus in a living organism, corroborating the in vitro findings on its effects on virulence factors. researchgate.netnih.govnih.gov

The mechanism behind the antivirulence activity of this compound involves the downregulation of specific genes. Transcriptional analyses using real-time qRT-PCR have shown that the compound represses the expression of several key virulence genes. researchgate.netnih.gov These include:

hla : The gene encoding α-hemolysin, which was repressed by approximately 20-fold. researchgate.net

seb : The gene for staphylococcal enterotoxin B, which was repressed by about 100-fold. researchgate.net

splA and sspA : Genes encoding serine proteases. researchgate.netnih.gov

Furthermore, this compound modulates the expression of important global regulatory genes that control the expression of numerous virulence factors. researchgate.net It has been shown to repress the quorum-sensing gene agrA while upregulating the accessory regulator gene sarA in a time-dependent manner. researchgate.net This modulation of the regulatory network is a key aspect of how this compound exerts its broad anti-virulence effects. researchgate.netresearchgate.net

GeneFunctionEffect of this compoundSource
hlaα-hemolysinRepressed (~20-fold) researchgate.net
sebEnterotoxin BRepressed (~100-fold) researchgate.net
splASerine proteaseRepressed researchgate.netnih.gov
sspASerine proteaseRepressed researchgate.netnih.gov
agrAQuorum-sensing regulatorRepressed (temporally) researchgate.net
sarAAccessory regulatorUpregulated (temporally) researchgate.net

This compound exemplifies the potential of antivirulence compounds as a non-antibiotic strategy to combat bacterial infections. researchgate.net Unlike traditional antibiotics that aim to kill bacteria or inhibit their growth, antivirulence agents diminish the pathogen's ability to cause disease without affecting its viability. nih.gov This approach is thought to impose less selective pressure for the development of resistance. researchgate.netnih.gov By targeting virulence factors and their regulatory networks, compounds like this compound can disarm pathogens, making them more susceptible to the host immune system. researchgate.netfrontiersin.org This makes them promising candidates for development as adjunctive therapies to be used alongside conventional antibiotics. frontiersin.org

Anti-inflammatory and Antioxidant Activities

While much of the research on this compound has centered on its antibacterial properties, the broader class of indole derivatives is known to possess anti-inflammatory and antioxidant activities. nih.govfrontiersin.org The core indole structure is a key component in many compounds with pharmacological effects. chemrxiv.org

Some analogues, such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, have been investigated as functional antagonists for the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov Modulation of the S1P1 receptor is a therapeutic strategy for autoimmune diseases like multiple sclerosis, where it helps to reduce neuroinflammation by sequestering autoreactive immune cells in lymphoid tissues. nih.gov This indicates a potential role for 7-benzyloxy-substituted indoline scaffolds in developing anti-inflammatory agents. nih.gov

Regarding antioxidant activity, the benzyloxy group itself can influence a molecule's ability to scavenge free radicals. nih.gov While direct studies on the antioxidant potential of this compound are limited, its effect on the antioxidant defenses of S. aureus is well-documented. researchgate.net By inhibiting the production of the bacterial antioxidant staphyloxanthin, it indirectly demonstrates a pro-oxidant effect within the context of the bacteria, making the pathogen vulnerable to oxidative stress. nih.gov

Anticancer and Antitumor Research

The structural framework of this compound is present in numerous compounds investigated for their potential in cancer therapy. These analogues have shown promise in inhibiting the growth of various cancer cell lines, including those that have developed resistance to conventional chemotherapy.

A range of indole and indoline derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. nih.govmdpi.commdpi.com

One study detailed a series of indole-aryl amide derivatives tested for in vitro cytotoxicity against cell lines such as HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate). nih.govmdpi.com Several of these compounds showed good activity, with compound 5 exhibiting noteworthy selectivity towards HT29 cells and compound 7 being particularly active against the MCF7 breast cancer cell line with an IC₅₀ of 0.49 µM. nih.gov Another class of compounds, conjugates of indolo[2,3-b]quinoline, also showed dose-dependent inhibition of tumor cell growth in MCF-7 and HeLa cell lines. mdpi.com

A synthetic flavonol containing a dibenzyloxy substitution, 3',4'-dibenzyloxyflavonol , was found to be highly cytotoxic against a panel of human leukemia cells (HL-60, U-937, MOLT-3, K-562), with an IC₅₀ value of 0.8 µM for HL-60 cells. nih.gov

Table 3: Antiproliferative Activity of Indole/Indoline Analogues
CompoundCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Compound 2MCF7 (Breast)0.81 nih.gov
Compound 2PC3 (Prostate)2.13 nih.gov
Compound 5HT29 (Colon)Selectively toxic nih.govmdpi.com
Compound 7MCF7 (Breast)0.49 nih.gov
3',4'-dibenzyloxyflavonolHL-60 (Leukemia)0.8 ± 0.1 nih.gov

A major challenge in oncology is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.netnih.govmdpi.com Several analogues based on the indoline and related indole scaffolds have been specifically designed and tested for their ability to overcome this resistance.

One study focused on novel indoline analogues, identifying benzylidenethiazol derivative 17a as having the highest cytotoxic effect against both sensitive (MCF-7) and resistant (MCF-7-R) breast cancer cells. researchgate.net This compound was found to reverse cancer resistance by significantly inhibiting P-gp. researchgate.net

Similarly, indoloquinoxaline compounds were developed to selectively antagonize P-gp. nih.gov At concentrations as low as 0.25 µM, these compounds sensitized P-gp overexpressing NCI/ADR cells to conventional anticancer drugs like vinblastine (B1199706) and doxorubicin, effectively reversing P-gp-mediated MDR. nih.gov The synthetic 3',4'-dibenzyloxyflavonol also showed significant cytotoxic effects against P-glycoprotein-overexpressing K-562/ADR leukemia cells, indicating its potential to circumvent this common resistance mechanism. nih.gov These findings highlight the potential of these scaffolds to develop agents that can resensitize resistant tumors to standard chemotherapies. nih.govnih.gov

Selective Survivin Inhibition and Impact on IAP Family Members

Analogues derived from the this compound structural class have demonstrated notable activity as selective inhibitors of survivin, a key member of the inhibitor of apoptosis protein (IAP) family. nih.govnih.gov Survivin is a protein highly expressed in many cancers and is correlated with resistance to therapy and poor prognosis. nih.govresearchgate.net

Mechanisms of Action

The anticancer effects of this compound and its analogues are attributed to a variety of mechanisms that disrupt cancer cell proliferation and survival. These multifaceted actions contribute to their potential as therapeutic agents.

While direct studies on this compound are limited, the broader class of indole-based compounds has been implicated in the induction of DNA damage, a key mechanism for killing cancer cells. Many of these agents function as topoisomerase inhibitors. acs.orgresearchgate.net Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription. frontiersin.org By poisoning these enzymes, particularly topoisomerase II (TOP2), certain compounds can stabilize the transient DNA-enzyme complex, leading to the formation of cytotoxic double-strand breaks. nih.govembopress.org This enzyme-mediated DNA damage is an effective strategy for cancer chemotherapy. acs.org Research on various 3-methyl-2-phenyl-1H-indoles and pyrazolo[1,5-a]indole derivatives has shown a strong correlation between their antiproliferative effects and their ability to inhibit topoisomerase II activity. acs.orgresearchgate.net

A critical event in the induction of apoptosis, or programmed cell death, is the modulation of mitochondrial activity. A hallmark of this process is the disruption of the mitochondrial membrane potential (ΔΨM). mdpi.com Indole-based compounds have been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway. nih.govmdpi.com

Studies on indole phytoalexin derivatives demonstrate that their pro-apoptotic effects are associated with a significant loss of mitochondrial membrane potential. nih.gov This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates downstream effector caspases, such as caspase-3 and caspase-9, ultimately executing the apoptotic program. mdpi.comnih.gov The decrease in mitochondrial membrane potential is considered a key early event in the apoptotic cascade initiated by these compounds. mdpi.com

The indole nucleus is a recognized scaffold in the design of Histone Deacetylase (HDAC) inhibitors, a class of epigenetic drugs with proven anticancer activity. nih.govresearchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. nih.govmdpi.com Inhibition of HDACs can restore the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth. researchgate.netyoutube.com

Several novel series of HDAC inhibitors have been developed by incorporating an indole-containing group, which often serves as the "cap" region of the inhibitor that interacts with the enzyme surface. nih.gov For example, indole-based hydroxamic acid derivatives have been synthesized and shown to be potent inhibitors of HDAC1 and HDAC6. researchgate.net These compounds effectively increase the acetylation of histone H3 in cancer cells, leading to cell cycle arrest and apoptosis. researchgate.net This mechanism represents another avenue through which indole-containing compounds can exert their anticancer effects.

The indole scaffold is a "privileged" structure found in numerous compounds that act as potent inhibitors of tubulin polymerization. mdpi.comnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. manipal.edu Agents that interfere with microtubule dynamics are among the most effective classes of anticancer drugs. semanticscholar.org

Various classes of indole derivatives, including aroylindoles and arylthioindoles, have demonstrated significant activity in disrupting microtubule assembly. semanticscholar.orgnih.gov These compounds typically bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. nih.gov This action disrupts the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis. mdpi.com

In vivo Efficacy in Xenograft Models

The therapeutic potential of analogues of this compound has been validated in preclinical animal models. Specifically, the in vivo efficacy of the selective survivin inhibitor 10f , an analogue of UC-112, was evaluated in a human A375 melanoma xenograft model. nih.gov The A375 cell line is a well-established model for studying human melanoma, a particularly aggressive form of skin cancer. xenograft.netaltogenlabs.com

In this model, compound 10f was shown to effectively inhibit the growth of melanoma tumors. nih.gov Importantly, this significant antitumor activity was achieved without observable signs of acute toxicity in the treated mice. nih.govnih.gov These findings underscore the therapeutic potential of this class of compounds and provide a strong rationale for their continued preclinical development as anticancer agents. researchgate.net

CompoundCancer Cell LineXenograft ModelKey FindingReference
10f (UC-112 Analogue)A375Human MelanomaEffectively inhibited tumor growth without observable acute toxicity. nih.gov

Receptor Modulation and Enzyme Inhibition

Analogues of this compound have demonstrated significant activity as modulators of key receptors and enzymes involved in various physiological processes. Research has focused on their ability to interact with adrenoceptors and adenosine (B11128) receptors, as well as inhibit the activity of kinases and inosine (B1671953) monophosphate dehydrogenase.

Derivatives of the indoline and indole core have been successfully developed as both antagonists of α1-adrenoceptors and agonists of β3-adrenergic receptors.

α1-Adrenoceptor Antagonism: A series of indoline and indole derivatives have been designed and synthesized as selective α1A-adrenergic receptor (α1A-AR) antagonists, with potential applications in the treatment of benign prostatic hyperplasia (BPH). nih.gov Structure-activity relationship (SAR) studies led to the identification of highly potent and selective compounds. Notably, the (R)-enantiomers consistently showed higher potency than their (S)-counterparts. Two compounds, (R)-14r and (R)-23l, emerged as particularly promising, exhibiting potency similar to the marketed drug silodosin (B1681671) but with superior selectivity against α1B and α1D subtypes. nih.gov In functional assays using isolated rat tissues, these compounds also demonstrated high potency and uroselectivity. nih.gov Furthermore, in animal models of BPH, both (R)-14r and (R)-23l significantly decreased micturition frequency and increased the mean voided volume, underscoring their potential for further development. nih.gov

Compoundα1A IC50 (nM)Selectivity (α1B/α1A)Selectivity (α1D/α1A)
(R)-14r 2.7640.1408.2
(R)-23l 1.91506249.6
Silodosin 1.9285.914.4
Data sourced from cell-based calcium assays. nih.gov

β3-Adrenergic Receptor Agonism: The indole scaffold has also been utilized to create potent and highly selective agonists for the human β3-adrenergic receptor (β3-AR), a target for metabolic conditions. nih.gov One series of 1,7-cyclized indole-based compounds showed that the ring size of the cyclized portion was crucial for selectivity against β1- and β2-ARs. nih.gov Compound 26 , an eight-membered ring analogue, was identified as a potent β3-AR agonist with an EC50 of 0.75 nM and extremely high selectivity over the other β-adrenoceptors. nih.gov

In a different approach, compounds featuring an N-substituted indoline-5-sulfonamide (B1311495) pharmacophore were evaluated for human β3-AR agonist activity. nih.gov Extensive SAR studies of various substituents led to the identification of compound 8c , a 4-octyl thiazole (B1198619) derivative, as the most potent and selective compound in its series, with 1400-fold to 2800-fold selectivity over β2 and β1 receptors, respectively. nih.gov

CompoundTargetPotency (EC50)Selectivity
Compound 26 Human β3-AR0.75 nMExtremely high vs β1/β2
Compound 8c Human β3-ARPotent2800-fold vs β1, 1400-fold vs β2
Potency and selectivity data for β3-Adrenergic Receptor Agonists. nih.govnih.gov

The indole framework has been explored for its potential to modulate adenosine receptors (ARs), which are implicated in various physiological and pathological states. Research has led to the preparation of novel adenosine derivatives incorporating an indole moiety to target the human A3AR subtype. nih.gov Biological assays of these synthetic analogues revealed that 2-substituents were critical structural determinants for affinity. The derivative 11 was found to be a notable A3AR ligand with a Ki value of 111 nM. nih.gov Molecular modeling studies suggested that this compound interacts with key amino acid residues in the ligand-binding pocket of the A3 receptor, including ASN250 and GLN167. nih.gov While this particular study focused on A3AR ligands, a broader review of indole-based compounds in development for neurodegenerative diseases highlights the investigation of indole analogues as A2A adenosine receptor antagonists. mdpi.com

CompoundTargetAffinity (Ki)
Compound 11 Human A3AR111 nM
Affinity data for an indole-containing adenosine analogue. nih.gov

The indole, and particularly the related indolinone, scaffold is recognized as a "privileged structure" in medicinal chemistry for the development of protein kinase inhibitors. nih.govbohrium.com These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Indolinone-based inhibitors are typically low molecular weight compounds that function by competing with ATP for its binding site on the kinase. nih.gov

One area of research identified inhibitors of the 90 kDa ribosomal S6 kinase (RSK) based on a complex 1-oxo-2,3,4,5-tetrahydro-1H- nih.govnih.govdiazepino[1,2-a]indole-8-carboxamide scaffold. nih.gov Through high-throughput screening and analysis of the RSK crystal structure, a series pharmacophore was defined. This led to the identification of several compounds, including 43 , 44 , and 55 , which demonstrated good cellular potency and served as a foundation for further optimization to improve kinase selectivity. nih.gov

Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it an important target for immunosuppressive and antiviral agents. The indole nucleus has been successfully employed as a scaffold for novel IMPDH inhibitors. nih.gov The development of these inhibitors has been described, starting from indole fragments and elaborating their structure to improve potency. Research has detailed the synthesis, in vitro inhibitory values against IMPDH II, and effects on the proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov This work provides a foundation for the structure-activity relationships of this class of enzyme inhibitors. nih.govresearchgate.net

Other Biological Investigations

Beyond specific receptor and enzyme targets, research into indole-based compounds has revealed broader biological activities, most notably in the area of neuroprotection.

Indole-based compounds have demonstrated significant potential as multi-targeted agents for combating neurodegenerative diseases. mdpi.comnih.gov Their neuroprotective actions stem from a combination of mechanisms.

Synthetic indole–phenolic derivatives have been shown to possess metal-chelating properties, particularly for copper ions, which are implicated in oxidative stress. nih.gov These compounds exhibit strong antioxidant and cytoprotective effects in cellular models, effectively countering reactive oxygen species (ROS) and mitigating cytotoxicity induced by the amyloid-beta (Aβ) peptide. nih.gov Furthermore, these derivatives can promote the disaggregation of Aβ fragments, a key pathological hallmark of Alzheimer's disease. nih.gov

Other research has shown that indole derivatives can exert neuroprotective effects by modulating inflammatory and anti-oxidative pathways. mdpi.com The indole compound NC009-1 was found to reduce pro-inflammatory factors such as IL-6 and TNF-α in microglia. mdpi.com Phytochemicals like indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM) are also recognized for their neuroprotective effects. nih.gov They are believed to act by mimicking brain-derived neurotrophic factor (BDNF), activating the TrkB/Akt signaling pathway, and promoting the Nrf2-antioxidant responsive element (ARE) system, which is a primary cellular defense against oxidative stress-induced brain damage. nih.gov

Antidiabetic Activity (Insulin Sensitizing, Glucose Lowering)

The therapeutic potential of indoline and indole derivatives in the management of diabetes mellitus has been an area of active investigation. Research has focused on their ability to modulate key biological targets involved in glucose homeostasis, such as α-amylase and α-glucosidase, and to enhance insulin (B600854) sensitivity. nih.govnih.gov

Furthermore, spiroindolone analogues, which feature an indoline core, have been identified as potential hypoglycemic agents with dual inhibitory activity against α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes is a well-established strategy for managing post-prandial hyperglycemia. nih.gov One particular cycloadduct in this series displayed significant inhibitory potential against both α-amylase (IC₅₀ = 22.61 ± 0.54 μM) and α-glucosidase (IC₅₀ = 14.05 ± 1.03 μM). nih.gov

These findings underscore the potential of the indoline scaffold as a template for the design of novel antidiabetic agents. The presence of a benzyloxy group at the 7-position of the indoline ring in this compound could influence its electronic and steric properties, potentially modulating its interaction with biological targets relevant to diabetes. However, without direct experimental evidence, its specific antidiabetic, insulin-sensitizing, or glucose-lowering effects remain speculative. Further research is warranted to explore the potential of this compound and its close analogues in this therapeutic area.

Antihypertensive Activity

Indole and indoline derivatives have been extensively studied for their cardiovascular effects, with many compounds exhibiting significant antihypertensive activity. nih.gov These compounds often exert their effects through mechanisms such as angiotensin-converting enzyme (ACE) inhibition or by acting on various receptors involved in blood pressure regulation. nih.gov

Although direct studies on the antihypertensive properties of this compound are scarce, research on related indoline-containing molecules provides a strong rationale for its potential in this area. For example, a series of 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids were synthesized and evaluated as ACE inhibitors. nih.gov One of the stereoisomers, 7b(S,S), was found to be a potent ACE inhibitor, with an in vitro potency three times that of captopril. nih.gov In spontaneously hypertensive rats, this compound exhibited oral antihypertensive activity that was 27 times greater than that of captopril, highlighting the potential of the indoline nucleus in the development of powerful antihypertensive drugs. nih.gov

Furthermore, a review of indole and indazole analogues has highlighted their importance in the discovery of new antihypertensive agents. For instance, indole-7-carboxamide derivatives have been shown to reduce blood pressure in spontaneously hypertensive rats. The synthesis of various 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles has also been described, with some of these compounds demonstrating a significant reduction in arterial pressure in animal models. nih.gov

The substitution pattern on the indoline ring is crucial for antihypertensive activity. The benzyloxy group at the 7-position of this compound could confer specific properties that may enhance its interaction with cardiovascular targets. However, in the absence of direct experimental data, the antihypertensive potential of this compound remains an area for future investigation.

Corrosion Inhibition Properties

In addition to their pharmacological potential, indole derivatives have been investigated for their industrial applications, particularly as corrosion inhibitors for metals. The presence of heteroatoms and π-electrons in the indole ring system allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.netresearchgate.net

Research on benzyloxyindole derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. researchgate.netresearchgate.net Studies on 5-(Benzyloxy)indole and 5-Benzyloxy-6-methoxyindole have provided detailed insights into their inhibition mechanisms and efficiencies. researchgate.netresearchgate.net

The corrosion inhibition efficiency of these compounds is dependent on their concentration. For 5-(Benzyloxy)indole, weight loss measurements in 1.0 M HCl showed an increase in inhibition efficiency with increasing concentration, reaching up to 90.5% at a concentration of 5x10⁻³ M. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.netresearchgate.net

The adsorption of these benzyloxyindole derivatives on the mild steel surface has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net

Below are interactive data tables summarizing the corrosion inhibition efficiency of benzyloxyindole analogues at different concentrations, as determined by various methods.

Table 1: Corrosion Inhibition Efficiency of 5-(Benzyloxy)indole on Mild Steel in 1.0 M HCl

Concentration (M) Weight Loss (%) Potentiodynamic Polarization (%) EIS (%)
5x10⁻³ 90.5 90.1 90.9
1x10⁻³ 87.2 86.8 87.5
5x10⁻⁴ 83.1 82.5 83.6
1x10⁻⁴ 76.4 75.9 77.1

Data sourced from electrochemical and weight loss studies. researchgate.net

Table 2: Corrosion Inhibition Efficiency of 5-Benzyloxy-6-methoxyindole on Mild Steel in 1.0 M HCl

Concentration (M) Weight Loss (%) Potentiodynamic Polarization (%) EIS (%)
5x10⁻³ 91.2 90.8 91.5
1x10⁻³ 88.1 87.6 88.7
5x10⁻⁴ 84.5 83.9 85.1
1x10⁻⁴ 78.2 77.6 79.3

Data sourced from electrochemical and weight loss studies. researchgate.net

The structural similarity of this compound to these effective corrosion inhibitors suggests that it would also exhibit protective properties for metals in acidic media. The precise efficiency would depend on its specific adsorption characteristics on the metal surface.

Vi. Structure Activity Relationship Sar and Mechanistic Elucidation

Positional and Substituent Effects on Biological Activity

Influence of Benzyloxy Group Placement and Modifications

The position of the benzyloxy group on the indoline (B122111) ring is a critical determinant of biological activity. While direct studies on 7-(benzyloxy)indoline isomers are limited, research on related molecular scaffolds provides valuable insights. For instance, in a series of benzyloxy-substituted chalcones designed as monoamine oxidase B (MAO-B) inhibitors, analogues with the benzyloxy group in the para-position of a phenyl ring consistently demonstrated more potent inhibition than those with ortho-positioning. nih.gov This suggests that the spatial orientation of the benzyloxy moiety is crucial for optimal interaction with the enzyme's active site.

Similarly, studies on flavone (B191248) derivatives, which share a benzyloxy-substituted benzene (B151609) ring, have been conducted. The synthesis and biological screening of 7-benzyloxy flavones indicate that this specific substitution pattern is a viable strategy for creating biologically active molecules. pjsir.org These findings underscore the importance of the 7-position for the benzyloxy substituent, which likely places the group in a favorable region for target binding.

Impact of Side Chains at Position 1 (e.g., Amino, Ester, Amide, Alcohol)

The nitrogen atom at position 1 of the indoline nucleus is a common site for chemical modification, and the nature of the substituent at this position profoundly affects biological activity.

Unsubstituted vs. Substituted N1: In some series of indole (B1671886) derivatives, compounds with an unsubstituted nitrogen atom at N1 exhibit stronger cytoprotective properties. This is attributed to the nitrogen's ability to stabilize the resulting indolyl radical. nih.gov

Amide and Ester Groups: Conversely, the introduction of specific substituents can enhance activity. N-benzoyl indoline derivatives are a common synthetic intermediate, indicating that an amide linkage is well-tolerated. researchgate.netresearchgate.net In one study, a phenylacetate (B1230308) substituent (an ester) at the N1 position resulted in the highest cytoprotective activity among the tested compounds. nih.gov

Alkyl and Arylalkyl Groups: The size and nature of N1-arylalkyl substituents have been shown to directly influence cytotoxicity and selectivity for cellular transporters. For polyamine conjugates, there is a clear limit to the size of the N1-substituent that can be accommodated by the polyamine transporter, with tethers longer than an ethylene (B1197577) group leading to a dramatic loss of selectivity. nih.gov

These findings highlight a nuanced relationship where the optimal N1-substituent is highly dependent on the specific biological target and desired mechanism of action.

Effects of Other Substituents on the Benzo Ring (e.g., Halogen, Alkoxy, Alkyl, Hydroxy)

Adding substituents to the benzene portion of the indoline ring offers another avenue to modulate activity. The electronic properties and position of these groups are key.

Alkoxy Groups: For a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, methoxy (B1213986) group substitution at the 7-position was found to be the most favorable for biological activity, whereas substitution at position 4 was the least favorable. researchgate.net

Halogen Groups: The type and position of halogen substituents can fine-tune activity. In the same study, fluorine-substituted derivatives were found to be more potent than the corresponding chlorine-substituted compounds. researchgate.net Quantum calculations on substituted iodobenzene (B50100) provide a theoretical basis for this, showing that electron-withdrawing substituents like halogens deepen the positive electrostatic potential (the σ-hole) on the halogen atom, strengthening its ability to form interactions like halogen bonds. nih.gov

Alkyl Groups: The introduction of methyl groups can also impact activity. In studies of dopamine (B1211576) receptor antagonists, a methyl group at the 2-position of the indoline ring contributed to potent compounds. nih.gov However, in other contexts, methyl groups can increase steric hindrance, which may weaken the hydrogenation ability of the nitrogen heterocycle. mdpi.com

PositionSubstituent TypeObserved Effect on ActivityReference Compound Class
7Methoxy (Alkoxy)Most favorable position for activityIndole-2-carboxylic acids researchgate.net
4General SubstituentLeast favorable position for activityIndole-2-carboxylic acids researchgate.net
-Fluorine (Halogen)More potent than ChlorineIndole-2-carboxylic acids researchgate.net
2Methyl (Alkyl)Contributed to potent D2/D4 antagonistsIndoline-piperazines nih.gov

Role of Chirality and Stereospecificity

Stereochemistry is a fundamental aspect of molecular recognition by biological systems. For indoline derivatives, chirality can have a dramatic impact on efficacy.

Research on indolinyl oxazolidinones has shown that a strategically placed chiral center with the correct absolute configuration significantly improves antibacterial activity. nih.gov This demonstrates that enantiomers can fit differently into a target's binding site, leading to different biological responses.

This principle was further highlighted in a study of pyrazino[1,2-a]indole (B3349936) derivatives, where a marked difference in potency was observed between enantiomers. The (3S)-enantiomer was found to be up to 50 times more effective against Dengue virus serotypes than the (3R)-enantiomer, emphasizing the critical role of stereospecificity in antiviral activity. nih.gov

Influence of Heterocyclic or Aromatic Nuclei Substitution on Indole Nucleus

Attaching other heterocyclic or aromatic rings to the indoline scaffold is a common strategy in drug design to explore new binding interactions and modify pharmacological properties.

Studies have shown that incorporating heterocyclic rings such as thiophene (B33073) and imidazole (B134444) can enhance the antimicrobial properties of indole derivatives. chula.ac.th In the context of tubulin inhibitors, 6- and 7-heterocyclyl-1H-indole derivatives demonstrated potent activity. nih.gov Furthermore, the synthesis of indole-quinoxaline conjugates has yielded compounds with potent antimicrobial and anticancer activities, indicating that this conjugated system is vital for efficacy. researchgate.net The choice of the linked heterocycle is crucial; for instance, a benzoxazole (B165842) moiety produced higher activity than other heterocyclic systems in one study on quinoxaline (B1680401) derivatives. mdpi.com

Attached HeterocyclePosition on IndoleResulting Biological ActivityReference
Thiophene, Imidazole-Enhanced antimicrobial properties chula.ac.th
General Heterocycle6 or 7Potent tubulin polymerization inhibition nih.gov
Quinoxaline3Potent antimicrobial and anticancer activity researchgate.net

Conformational Analysis and Molecular Recognition

The three-dimensional shape (conformation) of a molecule is paramount for its ability to recognize and bind to a biological target. Conformational analysis and molecular docking studies are therefore essential tools for elucidating the SAR of this compound derivatives.

Molecular Docking: In silico docking studies have been used to understand the binding mode of novel indoline inhibitors. For example, docking of indoline-2-one derivatives into the active site of S. aureus histidine kinase helped to rationalize the observed antibacterial activity, with the most active compound also showing the highest docking score. farmaceut.org Such studies show how the indoline moiety can be positioned to make key interactions, such as van der Waals forces, with amino acid residues in a binding pocket. acs.org

Mechanistic Pathways of Interaction with Biological Targets

The mechanistic understanding of how this compound-containing compounds interact with their biological targets is crucial for rational drug design and optimization. Research has primarily elucidated these pathways in the context of G protein-coupled receptors (GPCRs) and enzymes, revealing key molecular interactions that govern potency and selectivity.

One of the most well-documented targets for derivatives of this compound is the sphingosine-1-phosphate receptor 1 (S1P1), a GPCR validated for the treatment of autoimmune diseases. nih.gov Compounds based on a (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid scaffold have been identified as potent S1P1 functional antagonists. nih.gov The mechanism of action involves direct binding to the receptor, which modulates its signaling activity.

The interaction with S1P1 was evaluated using a homogeneous time-resolved fluorescence (HTRF) cyclase assay, which measures the functional activity of the compounds. An initial synthesized analogue, a racemic (7-benzyloxy-2,3-dihydro-1-pyrrolo[1,2-a]indol-1-yl)acetic acid derivative, was found to be a picomolar agonist of S1P1, with an EC50 of 0.095 nM and an Emax of 108% relative to the endogenous ligand S1P. nih.gov This indicates a strong and efficacious interaction with the receptor's binding pocket. Further stereoselective synthesis revealed that the (R)-enantiomers were significantly more potent than their (S)-counterparts, highlighting the stereospecific nature of the interaction with the biological target. nih.gov

The benzyloxy group at the 7-position plays a critical role in this interaction. Structure-activity relationship (SAR) studies have explored various substitutions on this benzyloxy moiety to optimize properties like lipophilic efficiency (LiPE). For instance, modifications to the benzene ring of the benzyloxy group were shown to fine-tune the compound's activity. nih.gov

Table 1: In Vitro S1P Receptor Subtype Activity of Optimized 7-Benzyloxy Indoline Derivatives. nih.gov
CompoundhS1P1 β-arrestin (IC50, nM)hS1P2 Agonism (% @ 10µM)hS1P3 Agonism (% @ 10µM)
240.631-1
250.62-1-1

The data in Table 1 demonstrates that optimized compounds maintain high potency at the target receptor (hS1P1) while showing no significant off-target agonism at related subtypes S1P2 and S1P3, indicating a selective mechanism of interaction. nih.gov This selectivity is a key aspect of the mechanistic pathway, as engagement of S1P3 is associated with undesirable side effects. The potent β-arrestin recruitment (a measure of functional antagonism) further clarifies the downstream signaling consequences of the compound-receptor interaction. nih.gov

In another context, the benzyloxy group attached to an indole ring has been shown to be critical for the selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. nih.gov Studies on a series of 2-indolyl methylamines revealed that the presence of a benzyloxy group at the 5-position of the indole ring was crucial for shifting selectivity from MAO-A to MAO-B. nih.gov This suggests that the benzyloxy moiety directs the molecule to a hydrophobic region within the active site of MAO-B, which is a key factor in its selective inhibition. nih.gov The mechanism for the most potent compounds in this class was determined to be irreversible, or "suicide," inhibition. nih.gov

Table 2: Kinetic Parameters for MAO Inhibition by a 5-Benzyloxyindole Derivative (FA-73). nih.gov
EnzymeKi (nM)Selectivity for MAO-B
MAO-A800 ± 601066-fold
MAO-B0.75 ± 0.15

The kinetic data for N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) in Table 2 illustrates the profound impact of the benzyloxy group on the mechanistic pathway of enzyme inhibition. nih.gov The low nanomolar Ki value for MAO-B, compared to the high value for MAO-A, quantitatively demonstrates the selective nature of the interaction. nih.gov This high selectivity is attributed to the hydrophobicity conferred by the benzyloxy group, which favorably interacts with the active site environment of MAO-B. nih.gov

While not directly involving this compound, molecular docking studies of other indoline-based compounds provide further insight into potential interaction mechanisms. For instance, indoline derivatives acting as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) show specific interactions within the enzymes' active sites. acs.org The indoline moiety can engage in π–π stacking with aromatic residues like histidine and tryptophan, while other parts of the molecule form hydrogen bonds and van der Waals contacts, anchoring the inhibitor in place. acs.org These studies suggest that the indoline core of this compound likely participates in similar stabilizing interactions with its biological targets.

Vii. Current and Future Applications in Pharmaceutical and Chemical Sciences

Role as Key Pharmaceutical Intermediates and Building Blocks

7-(Benzyloxy)indoline and its corresponding indole (B1671886) analogue, 7-benzyloxy-1H-indole, are pivotal intermediates in the synthesis of complex pharmaceutical compounds. The benzyloxy group serves as an effective protecting group for the hydroxyl function, which can be readily removed in later synthetic stages to yield the desired active molecule.

The utility of 7-benzyloxyindole (B21248) as a building block is prominently demonstrated in the synthesis of specific drug candidates.

Silodosin (B1681671): This α1-adrenergic receptor antagonist, used for treating benign prostatic hyperplasia, can be synthesized through multi-step processes involving indoline (B122111) derivatives. Various patented synthetic routes utilize intermediates that can be derived from or are structurally related to this compound. For instance, processes often involve the creation of a cyano-benzyloxy intermediate which is later hydrolyzed. newdrugapprovals.org The core indoline structure is a fundamental component, and protecting strategies, such as the use of a benzyloxy group, are integral to achieving the final complex molecule. newdrugapprovals.orgpatsnap.comgoogleapis.com

AJ-9677: 7-Hydroxyindole (B18039) is a key building block for the synthesis of AJ-9677, a potent and selective adrenaline β3-agonist investigated as a potential treatment for obesity in individuals with diabetes. researchgate.net Synthetic pathways to access this key building block often start from more readily available precursors like indoline, with 7-benzyloxy-1H-indole being a critical intermediate. researchgate.net For example, (±)-3-(2-Aminopropyl)-7-benzyloxyindole, which is assembled from 7-benzyloxyindole, can be resolved to obtain the specific (R)-enantiomer required for the synthesis of AJ-9677. researchgate.net

Beyond its role in synthesizing specific established drugs, the this compound scaffold is instrumental in the development of new classes of therapeutic agents. Researchers have incorporated this moiety into novel molecular frameworks to target various diseases.

S1P1 Functional Antagonists: A series of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been synthesized and evaluated as sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists. nih.gov These compounds are of interest for treating autoimmune diseases like multiple sclerosis. The synthesis of these complex molecules begins with the construction of the core ring system, where the 7-benzyloxy group is a key feature of the starting indole material. nih.gov

Anti-inflammatory Agents: The indoline structure is a core component in the design of novel anti-inflammatory drugs. Research into dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) has identified indoline-based compounds as promising leads. nih.govacs.org The versatility of the indoline scaffold, including the potential for substitution at the 7-position with groups like benzyloxy, allows for the fine-tuning of activity and properties.

Anticancer Agents: Novel 7-anilino-indoline-N-benzenesulfonamides have been developed as potent antimitotic and vascular disrupting agents for cancer therapy. nih.gov While this specific example uses an anilino group, it highlights the importance of substitution at the 7-position of the indoline ring for potent biological activity. The benzyloxy group can serve as a precursor or a point of modification in the synthesis of such anticancer agents.

Potential in Drug Discovery and Development

The structural features of this compound make it a valuable tool in the broader context of drug discovery, from identifying initial leads to developing strategies to overcome significant clinical challenges like drug resistance.

In drug discovery, a "lead compound" is a molecule that has promising biological activity but requires modification to improve its potency, selectivity, or pharmacokinetic properties. The indole and indoline scaffolds are frequently identified as starting points for such optimization. danaher.comnih.gov

The 7-benzyloxyindoline structure can serve as a lead or a key part of a lead compound. For example, a series of isoflavones featuring a 7-benzyloxy group were synthesized and evaluated as potential aromatase inhibitors for the treatment of hormone-dependent breast cancer. dongguk.edu This work demonstrates a clear case of lead optimization where the 7-position substituent is a key variable in modulating the inhibitory activity of the compounds. dongguk.edu The process involves designing and synthesizing analogues to understand structure-activity relationships (SAR) and enhance desired therapeutic effects. nih.govacs.org

Table 1: Examples of 7-Benzyloxy Derivatives in Lead Optimization

Compound Class Therapeutic Target Role of 7-Benzyloxy Group Reference
Isoflavones Aromatase Part of the core structure being optimized for inhibitory activity. dongguk.edu

A major hurdle in modern medicine is the emergence of drug resistance in both cancer and infectious diseases. This compound and related indole derivatives have shown potential in novel strategies to combat this challenge.

P-glycoprotein Overexpression: Multidrug resistance (MDR) in cancer is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from cells. nih.govmdpi.com Certain indoloquinoxaline compounds have been identified as selective antagonists of P-gp, reversing MDR in cancer cell lines. nih.gov While not this compound itself, this research shows that the broader indole/indoline class can serve as a scaffold for developing P-gp inhibitors, suggesting a potential avenue for derivatives of this compound.

Antivirulence: An alternative to traditional antibiotics, which kill bacteria and thus create strong selective pressure for resistance, is the use of antivirulence compounds. researchgate.net These agents disarm pathogens by inhibiting their virulence factors without affecting their viability. researchgate.netnih.gov Research has shown that 7-benzyloxyindole (7BOI) can effectively attenuate the virulence of the bacterium Staphylococcus aureus. researchgate.netnih.gov It achieves this by inhibiting the production of virulence factors like staphyloxanthin (a pigment that protects the bacteria from the host immune system) and α-hemolysin, and repressing the expression of virulence genes. nih.gov This makes the bacteria more susceptible to being killed by the host's immune system. researchgate.netnih.gov

Table 2: Antivirulence Effects of 7-Benzyloxyindole on S. aureus

Effect Mechanism Outcome Reference
Inhibition of Staphyloxanthin Downregulation of pigment production. Bacteria become colorless and more susceptible to hydrogen peroxide. nih.gov
Inhibition of Hemolysis Downregulation of α-hemolysin gene (hla). Reduced ability of the bacteria to lyse red blood cells. nih.gov

Broader Applications in Organic Synthesis

Beyond its direct applications in pharmaceuticals, this compound is a valuable building block in general organic synthesis. The indole and indoline nuclei are foundational structures in a vast number of natural products and complex organic molecules. nih.gov The presence of the benzyloxy group at the 7-position provides a handle for further chemical transformations, allowing chemists to construct intricate molecular architectures. Synthetic routes often leverage this protected hydroxyl group to direct reactions or to be revealed at a later stage, enabling the synthesis of diverse heterocyclic compounds. nih.govorgsyn.orgorganic-chemistry.org Its role as a starting material in the enantioselective synthesis of pyrroloindolines further underscores its importance in creating stereochemically complex molecules relevant to natural product synthesis. nih.gov

Synthesis of Complex Heterocyclic Derivatives

This compound and its close chemical relative, 7-benzyloxyindole, are versatile starting materials for the synthesis of intricate heterocyclic derivatives, particularly those with pharmaceutical relevance. The benzyloxy group at the 7-position not only influences the electronic properties of the indole or indoline ring system but also serves as a protected hydroxyl group that can be deprotected in later synthetic steps to reveal a free hydroxyl group, which is a common feature in many biologically active molecules.

One notable application of a 7-benzyloxy-substituted indole core is in the synthesis of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids. nih.gov These compounds are potent and centrally available S1P1 functional antagonists, a class of drugs investigated for the treatment of autoimmune diseases like multiple sclerosis. nih.gov The synthesis of these complex tricyclic structures showcases the utility of the 7-benzyloxyindole moiety as a foundational element upon which additional rings and functional groups can be elaborated. The indoline core, being a saturated version of indole, provides a three-dimensional structure that is often sought in modern drug design to improve target selectivity and pharmacokinetic properties.

Furthermore, the indole nucleus, and by extension the indoline core, is a common substrate for cyclization reactions to form fused heterocyclic systems. nih.gov While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity of the indoline scaffold suggests its suitability for such transformations. For instance, radical cyclization reactions at the C-7 position of indole derivatives have been explored as a route to new classes of complex molecules, including analogues of the potent antitumor agent duocarmycin. nih.gov The presence of the benzyloxy group at this position can influence the regioselectivity of such reactions and can be a key handle for further functionalization.

The synthesis of various indole-fused heterocycles, such as pyrimidoindoles and quinolines, often starts from appropriately substituted indole precursors. metu.edu.tr These synthetic strategies frequently involve the manipulation of functional groups on the benzene (B151609) portion of the indole ring. The 7-benzyloxy group in this compound provides a stable, yet ultimately removable, protecting group that allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sensitive hydroxyl group until its desired unmasking.

Use as Reference Standards in Research

In analytical chemistry and pharmaceutical research, reference standards are highly purified compounds used as a basis for comparison in qualitative and quantitative analyses. They are essential for ensuring the accuracy and reliability of experimental results, from chromatographic methods like HPLC to spectroscopic techniques.

While specific documentation of this compound being sold and used as a formal analytical standard is limited, a closely related derivative, 7-benzyloxygramine (B134313), is commercially available as an "analytical standard". sigmaaldrich.com 7-Benzyloxygramine is 7-benzyloxy-3-(dimethylaminomethyl)indole, a compound that shares the core 7-benzyloxy-substituted indole structure. The availability of this derivative as a certified analytical standard highlights the importance of the 7-benzyloxyindole scaffold in research and development. Such standards are crucial for:

Identification and Quantification: In the synthesis of more complex molecules where 7-benzyloxygramine or a related structure is an intermediate or a final product, the analytical standard is used to confirm the identity of the synthesized compound and to determine its purity and concentration.

Metabolic Studies: If a drug candidate contains the 7-benzyloxyindole moiety, a certified standard of a key intermediate or a potential metabolite would be essential for pharmacokinetic and pharmacodynamic studies.

Quality Control: In the manufacturing of pharmaceuticals, reference standards are used to ensure the quality and consistency of the final product.

Given that this compound is a key synthetic intermediate, it is highly probable that it is used as an in-house or working reference standard in research laboratories that synthesize complex molecules from it. Its purity would be rigorously characterized, and it would serve as a benchmark for monitoring the progress of reactions and the purity of subsequent products.

Viii. Conclusion and Future Research Directions

Summary of Key Research Findings

Direct and dedicated research focused exclusively on 7-(Benzyloxy)indoline is notably sparse in current scientific literature. The compound is most frequently utilized as a structural scaffold or intermediate in the synthesis of more complex molecules. Consequently, the primary research findings are associated with the properties and applications of its derivatives, rather than the parent compound itself.

The most significant area of investigation involves the incorporation of the this compound moiety into polycyclic structures designed for pharmacological activity. A key example is the development of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which have been identified as potent and centrally available direct-acting sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists. nih.gov S1P1 is a validated target for the treatment of autoimmune diseases, and these derivatives of this compound have shown promise as second-generation therapeutics. nih.gov

Interactive Table: Pharmacological Activity of Key this compound Derivatives Press Cmd (Ctrl) + Enter to apply changes.

Compound IDTargetIn Vitro Potency (IC50 nM)In Vivo Potency (LL IC50 ng/mL)Reference
24 S1P10.6310.4 nih.gov
25 S1P10.6225.4 nih.gov

This table summarizes the potency of lead compounds derived from the this compound scaffold, demonstrating the therapeutic potential of this chemical family.

While the indoline (B122111) structure is a recognized "privileged scaffold" in medicinal chemistry, found in numerous natural and synthetic compounds with medicinal value, the specific contributions and properties of this compound itself remain largely inferred from the behavior of its more complex analogues. researchgate.netacs.org

Identification of Remaining Challenges and Knowledge Gaps

The primary challenge in the study of this compound is the fundamental lack of dedicated research. This creates significant knowledge gaps concerning its basic chemical and physical properties.

Synthesis and Characterization: There is no well-established, optimized protocol for the synthesis of this compound. The synthesis of 7-substituted indolines is generally considered a difficult task. acs.orgacs.org Standard electrophilic substitution reactions on an N-acylindoline precursor tend to favor functionalization at the 5-position, necessitating multi-step strategies involving blocking groups to achieve substitution at the C7 position. acs.org Direct C7-functionalization of the indole (B1671886)/indoline core is an ongoing challenge in synthetic chemistry. rsisinternational.org A comprehensive characterization of this compound, including detailed spectroscopic data (NMR, IR, MS) and crystallographic analysis, is absent from the literature.

Reactivity and Stability: The chemical reactivity of this compound has not been systematically explored. Understanding its stability under various conditions and its reactivity profile—for instance, the reactivity of the nitrogen atom or the potential for modification on the benzene (B151609) ring—is crucial for its effective use as a synthetic intermediate.

Intrinsic Biological Activity: The intrinsic pharmacological or biological activity of this compound is unknown. While its derivatives show potent activity, it is unclear if the parent compound possesses any bioactivity or if it serves purely as a structural foundation. The lack of screening data means its potential in other therapeutic areas is completely unexplored.

Prospective Avenues for Future Academic Research on this compound

The existing knowledge gaps surrounding this compound present clear and valuable opportunities for future academic research. A structured approach to investigating this compound could unlock its potential as a versatile building block in medicinal and materials chemistry.

Development of Efficient Synthetic Routes: A primary focus should be the development and optimization of a high-yield, scalable, and regioselective synthesis for this compound. Potential strategies include the catalytic reduction of 7-benzyloxyindole (B21248) or the direct benzylation of 7-hydroxyindoline. A thorough investigation into different catalytic systems and reaction conditions is warranted.

Comprehensive Physicochemical Characterization: Once an efficient synthesis is established, a full characterization of the compound's properties is essential. This would involve detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, UV-Vis), mass spectrometry, and single-crystal X-ray diffraction to provide a definitive structural and electronic profile.

Exploration of Chemical Reactivity: Systematic studies of the compound's reactivity are needed. This could include:

N-functionalization to introduce a variety of substituents.

Exploring further electrophilic substitution on the benzene ring to create novel multi-substituted indolines.

Investigating the stability of the benzyl (B1604629) ether linkage under various reaction conditions, which is critical for its use as a protecting group or a stable structural element.

Biological Screening and Medicinal Chemistry Applications:

Broad-based biological screening of this compound against a range of therapeutic targets (e.g., kinases, GPCRs, enzymes) could reveal novel, intrinsic bioactivities.

Leveraging the compound as a starting material for the synthesis of new libraries of derivatives. Inspired by the success of the S1P1 antagonists, researchers could design and synthesize analogues for other therapeutic targets where the indoline scaffold is known to be effective. nih.govacs.org

By systematically addressing these areas, the scientific community can move this compound from a relatively obscure intermediate to a well-characterized and valuable tool for chemical synthesis and drug discovery.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 7-(Benzyloxy)indoline, and how can reaction conditions be optimized?

  • Answer : The synthesis of this compound typically involves benzyloxy group introduction via nucleophilic substitution or protective group strategies. For example, intermediates like 7-(Benzyloxy)-1H-indole (CAS 20289-27-4) can be reduced to yield the indoline scaffold . Optimization may involve adjusting catalysts (e.g., palladium for cross-coupling), temperature (room temp vs. reflux), and solvent polarity to improve yield. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating high-purity products. Reference related protocols in WO2003/87104 A1 for analogous benzyloxy-substituted heterocycles .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm benzyloxy group integration (e.g., aromatic protons at δ 7.2–7.5 ppm, methylene protons at δ 4.8–5.2 ppm) and indoline ring structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • HPLC : For purity assessment (>97% by area normalization) .
  • IR : To detect O–Benzyl stretching (~1250 cm1^{-1}) .

Q. What are the key considerations for ensuring reproducibility in synthesizing this compound?

  • Answer : Reproducibility requires:

  • Strict stoichiometric control of reagents (e.g., benzyl bromide equivalents).
  • Detailed reaction logs (time, temperature, solvent drying).
  • Consistent purification methods (e.g., TLC monitoring, gradient elution).
  • Purity validation via melting point analysis and HPLC .

Advanced Research Questions

Q. How can researchers design experiments to investigate stereochemical outcomes in this compound derivatives?

  • Answer : Enantiospecific synthesis (e.g., as in (2R,8aR)-16 derivatives ) requires:

  • Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation conditions).
  • Stereochemical analysis via chiral HPLC or circular dichroism (CD).
  • X-ray crystallography to resolve absolute configurations.
  • Computational modeling (DFT) to predict enantiomer stability .

Q. What methodologies resolve conflicting spectral data during structural elucidation of this compound analogs?

  • Answer : Contradictions (e.g., ambiguous NOESY correlations) can be addressed by:

  • 2D NMR : HSQC/HMBC to map 1^1H–13^13C connectivity.
  • Isotopic labeling : 2^2H or 15^15N to trace reaction pathways.
  • Complementary techniques : Cross-validate MS/MS data with IR functional group analysis .
  • Peer consultation : Compare data with published analogs (e.g., 6-Benzyloxygramine ).

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s bioactivity?

  • Answer :

  • Feasible : Prioritize in vitro assays (e.g., cytotoxicity screening against cancer cell lines) before animal studies .
  • Novel : Explore understudied targets (e.g., kinase inhibition) rather than well-characterized pathways.
  • Ethical : Adhere to NIH guidelines for compound handling and disposal.
  • Relevant : Align with medicinal chemistry trends, such as indoline-based drug discovery .

Q. How to analyze structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

  • Answer :

  • Systematic variation : Modify substituents (e.g., electron-withdrawing groups on the benzyl ring) and assess bioactivity shifts.
  • Data tables : Tabulate IC50_{50} values, logP, and steric parameters (e.g., Taft parameters) for correlation analysis.
  • Molecular docking : Use software like AutoDock to predict binding affinities with target proteins .
  • Statistical validation : Apply multivariate regression to identify key SAR drivers .

Methodological Frameworks

  • Experimental Design : Follow IUPAC guidelines for reaction reporting and include negative controls (e.g., uncatalyzed reactions) to validate efficacy .
  • Data Presentation : Use tables to compare yields, spectral data, and bioactivity metrics. Figures should highlight mechanistic pathways or SAR trends .
  • Peer Review : Pre-submission validation via platforms like Preprints.org to identify methodological gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.